BI-4394
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPVSDTLGFIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI-4394: A Potent and Selective MMP-13 Inhibitor for Osteoarthritis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of type II collagen, the primary component of articular cartilage.[1][2] Upregulation of MMP-13 is a key factor in the pathogenesis of osteoarthritis (OA), leading to the progressive destruction of cartilage and joint function.[3][4] Consequently, the development of selective MMP-13 inhibitors represents a promising therapeutic strategy for the treatment of OA.[3][5] BI-4394 has emerged as a potent, selective, and orally active inhibitor of MMP-13, making it a valuable tool for in vitro and in vivo research into the role of MMP-13 in OA and other inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency against human MMP-13 and remarkable selectivity over other matrix metalloproteinases. This selectivity is crucial for minimizing off-target effects, a significant challenge that led to the failure of broad-spectrum MMP inhibitors in clinical trials due to musculoskeletal syndrome.[2][6]
| Target | IC50 (nM) | Selectivity vs. MMP-13 | Reference |
| MMP-13 | 1 | - | [1][7] |
| MMP-1 | >1000 | >1000-fold | [2] |
| MMP-2 | 18,000 | >18,000-fold | [1] |
| MMP-3 | >1000 | >1000-fold | [2] |
| MMP-7 | >1000 | >1000-fold | [2] |
| MMP-8 | >1000 | >1000-fold | [2] |
| MMP-9 | 8,900 | >8,900-fold | [1] |
| MMP-10 | 16,000 | >16,000-fold | [1] |
| MMP-12 | >1000 | >1000-fold | [2] |
| MMP-14 | 8,300 | >8,300-fold | [1] |
Cellular and Tissue-Based Activity
This compound effectively inhibits collagen degradation in cellular and explant models, demonstrating its potential to protect cartilage from breakdown.
| Assay | IC50 (nM) | Reference |
| Full-length MMP-13 collagen degradation assay | 11 | [1] |
| Bovine nasal cartilage degradation | 31 | [1] |
In Vivo Pharmacokinetics in Rats
Pharmacokinetic studies in rats have demonstrated that this compound is orally bioavailable.
| Parameter | Value (1 mg/kg, i.v.) | Value (10 mg/kg, oral) | Reference |
| Half-life (t1/2) | 0.47 h | 0.47 h | [1] |
| Volume of distribution (Vss) | 0.26 L/kg | - | [1] |
Experimental Protocols
MMP-13 Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against MMP-13 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP-13 (rhMMP-13)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Activate the pro-form of rhMMP-13 to its active form using p-aminophenylmercuric acetate (B1210297) (APMA) according to the manufacturer's instructions, followed by removal of APMA.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
To each well of the microtiter plate, add 50 µL of Assay Buffer containing the appropriate concentration of rhMMP-13.
-
Add 2 µL of the this compound dilution or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic MMP-13 substrate solution (prepared in Assay Buffer) to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 340/450 nm).
-
Record fluorescence readings every 1-2 minutes for a total of 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rat Model of Osteoarthritis (Anterior Cruciate Ligament Transection - ACLT)
This in vivo model is used to evaluate the efficacy of chondroprotective agents like this compound.[8]
Animals:
-
Male Sprague-Dawley or Wistar rats (skeletally mature)
Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Prepare the surgical site on one of the hind limbs by shaving and disinfecting the area.
-
Make a small incision over the knee joint to expose the joint capsule.
-
Incise the joint capsule to visualize the anterior cruciate ligament (ACL).
-
Transect the ACL using fine surgical scissors.
-
Confirm complete transection by eliciting a positive anterior drawer sign.
-
Close the joint capsule and skin incisions with sutures.
-
Administer post-operative analgesics and allow the animals to recover.
-
Sham-operated animals undergo the same surgical procedure without ACL transection.
-
Begin treatment with this compound (e.g., oral gavage) at a predetermined time point post-surgery and continue for a specified duration (e.g., several weeks). A vehicle control group should also be included.
-
At the end of the study, euthanize the animals and harvest the knee joints.
-
Process the joints for histological analysis.
-
Stain sagittal sections of the joint with Safranin O and Fast Green to visualize cartilage proteoglycan content.
-
Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Compare the cartilage degradation scores between the this compound-treated, vehicle-treated, and sham-operated groups to assess the chondroprotective effect of the inhibitor.
Mandatory Visualizations
Signaling Pathway
Caption: MMP-13 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for the Evaluation of this compound.
Logical Relationship
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-4394: A Potent and Selective MMP-13 Inhibitor for Osteoarthritis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility.[1][2][3][4][5] Matrix metalloproteinase-13 (MMP-13), or collagenase 3, is a key enzyme implicated in the pathogenesis of OA.[2][3][6] MMP-13 is the most efficient enzyme at degrading type II collagen, the primary structural component of articular cartilage.[7][8] Its expression is significantly upregulated in the cartilage of OA patients, while it is nearly undetectable in healthy adult cartilage.[4][6] This makes MMP-13 a highly attractive therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs).[2][3][6][9]
Historically, broad-spectrum MMP inhibitors have been unsuccessful in clinical trials due to dose-limiting musculoskeletal side effects, likely caused by the inhibition of other MMPs.[7][8] This has underscored the need for highly selective MMP-13 inhibitors. BI-4394 is a potent, selective, and orally active inhibitor of MMP-13, developed as a chemical probe for investigating the role of MMP-13 in OA.[10][11] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental protocols for its use in osteoarthritis research.
Mechanism of Action
This compound is a highly potent inhibitor of MMP-13, a zinc-dependent endopeptidase that plays a crucial role in extracellular matrix remodeling.[12] The catalytic activity of MMPs relies on a zinc ion at their active site.[8] this compound exerts its inhibitory effect by targeting the MMP-13 active site. An X-ray co-crystal structure of this compound bound to MMP-13 is available (PDB code: 5BPA), providing detailed insights into its binding mode.[7]
The selectivity of this compound for MMP-13 over other MMPs is a key attribute, minimizing the risk of off-target effects that have plagued earlier, less selective MMP inhibitors.[7][8]
Signaling Pathways in Osteoarthritis
The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for contextualizing the therapeutic potential of MMP-13 inhibitors like this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. MMP-13 | Reference |
| MMP-13 | 1 | - | [7][10] |
| MMP-1 | >1000 | >1000-fold | [10] |
| MMP-2 | 18,000 | >18,000-fold | [10] |
| MMP-3 | >1000 | >1000-fold | |
| MMP-7 | >1000 | >1000-fold | |
| MMP-8 | >1000 | >1000-fold | |
| MMP-9 | 8,900 | >8,900-fold | [10] |
| MMP-10 | 16,000 | >16,000-fold | [10] |
| MMP-12 | >1000 | >1000-fold | |
| MMP-14 | 8,300 | >8,300-fold | [10] |
Table 2: In Vitro Cartilage Degradation Assay
| Assay | IC50 (nM) | Reference |
| Full-length MMP-13 collagen degradation | 11 | [10] |
| Bovine nasal cartilage degradation | 31 | [10] |
Table 3: In Vivo Pharmacokinetics in Rats
| Parameter | Value | Dosing | Reference |
| Half-life (t1/2) | 0.47 h | 1 mg/kg, i.v. | [10] |
| Half-life (t1/2) | 0.47 h | 10 mg/kg, oral | [10] |
| Volume of distribution (Vss) | 0.26 L/kg | 1 mg/kg, i.v. |
In Vivo Studies
This compound has been evaluated in a rat model of osteoarthritis induced by anterior cruciate ligament transection (ACLT).[9] In a recent study, a hydrogel-based delivery system was used for the sustained, on-demand release of this compound.[9][13] The results demonstrated that the hydrogel-implanted rats had reduced levels of inflammation and bone erosion compared to those receiving weekly intra-articular injections of this compound.[9] Furthermore, the cartilage in the this compound/hydrogel-treated animals showed significant levels of collagen-2 and aggrecan, with reduced MMP-13 levels, as compared to the untreated control group.[9] These findings suggest that local, sustained delivery of this compound can effectively protect cartilage from degenerative progression in the early stages of OA.[9][13]
Experimental Protocols
Anterior Cruciate Ligament Transection (ACLT) Induced Osteoarthritis in Rats
This model is a widely used surgical model that mimics post-traumatic osteoarthritis.
Methodology:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).[14]
-
Surgical Site Preparation: Shave and disinfect the knee area.
-
Medial Parapatellar Arthrotomy: Make a medial parapatellar incision to expose the knee joint.
-
ACL Transection: Transect the anterior cruciate ligament with a small surgical blade. Confirm transection with a positive anterior drawer test.
-
Closure: Suture the joint capsule and skin in layers.
-
Post-operative Care: Administer analgesics for post-operative pain management.
-
Treatment Administration: Administer this compound via the desired route (e.g., oral gavage, intra-articular injection). In the hydrogel study, the this compound-loaded hydrogel was implanted during the surgical procedure.[9]
-
Outcome Assessment: At the end of the study period, euthanize the animals and collect the knee joints for histological analysis of cartilage degradation, immunohistochemical staining for MMP-13, collagen-2, and aggrecan, and assessment of inflammation and bone erosion.[9]
Monoiodoacetate (MIA) Induced Osteoarthritis in Rats
This is a chemically-induced model of osteoarthritis that is known for its rapid onset and reproducibility.[9]
Methodology:
-
Anesthesia: Anesthetize the rat.
-
Intra-articular Injection: Inject a solution of monoiodoacetate (MIA) in sterile saline into the knee joint cavity.[6][8] The contralateral knee can be injected with saline as a control.
-
Treatment Administration: Begin treatment with this compound at the desired dose and route of administration.
-
Pain Assessment: Monitor pain-related behaviors, such as changes in weight-bearing or mechanical allodynia, at various time points after MIA injection.
-
Histological Analysis: At the end of the study, collect the knee joints for histological assessment of cartilage damage.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in the pathogenesis of osteoarthritis. Its high potency and selectivity make it a superior probe compound compared to broad-spectrum MMP inhibitors. The available in vitro and in vivo data demonstrate its potential to prevent cartilage degradation. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic utility of selective MMP-13 inhibition for the treatment of osteoarthritis. While no clinical trials for this compound have been identified, the promising preclinical data warrant further investigation.
References
- 1. Video: Anterior Cruciate Ligament Transection and Synovial Fluid Lavage in a Rodent Model to Study Joint Inflammation and Posttraumatic Osteoarthritis [jove.com]
- 2. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. New hope for the treatment of osteoarthritis through selective inhibition of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 9. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 10. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis | springermedizin.de [springermedizin.de]
- 12. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Osteoarthritis Pain Model Induced by Intra-Articular Injection of Mono-Iodoacetate in Rats [jove.com]
- 14. Effects of Etanercept on Experimental Osteoarthritis in Rats: Role of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling BI-4394: A Potent and Selective MMP-13 Inhibitor for Research
For Immediate Release
A deep dive into the chemical architecture and functional properties of BI-4394, a highly selective matrix metalloproteinase-13 (MMP-13) inhibitor. This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of its chemical structure, biological activity, and the experimental methodologies used for its characterization.
This compound has emerged as a critical research tool for investigating the biological roles of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Its high potency and remarkable selectivity make it an invaluable asset for studies targeting MMP-13-mediated pathologies, such as osteoarthritis and rheumatoid arthritis.[1][2][3]
Chemical Identity and Structure
This compound is chemically identified as 5-[3-[[[(4-carboxyphenyl)methyl]amino]carbonyl]-1-methyl-1H-pyrazol-5-yl]-1H-indole-2-carboxylic acid, 2-ethyl ester.[4] Its molecular formula is C24H22N4O5, with a molecular weight of 446.46 g/mol .[4]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| Formal Name | 5-[3-[[[(4-carboxyphenyl)methyl]amino]carbonyl]-1-methyl-1H-pyrazol-5-yl]-1H-indole-2-carboxylic acid, 2-ethyl ester | [4] |
| IUPAC Name | 2-Ethyl 5-[3-[[[(4-carboxyphenyl)methyl]amino]carbonyl]-1-methyl-1H-pyrazol-5-yl]-1H-indole-2-carboxylate | |
| CAS Number | 1222173-37-6 | [4] |
| Molecular Formula | C24H22N4O5 | [4] |
| Molecular Weight | 446.46 | |
| SMILES | O=C(OCC)C1=CC2=C(N1)C=CC(C3=CC(C(NCC4=CC=C(C(O)=O)C=C4)=O)=NN3C)=C2 | [4] |
| InChI Key | MMJPVSDTLGFIQW-UHFFFAOYSA-N |
Physicochemical and Pharmacological Properties
This compound is a highly potent inhibitor of human MMP-13, exhibiting an IC50 value of 1 nM.[1][2][3] Its selectivity for MMP-13 is over 1000-fold higher than for other matrix metalloproteinases, including MMP-1, -2, -3, -7, -8, -9, -10, -12, and -14.[1][2][4] This exceptional selectivity minimizes off-target effects, a common challenge with broad-spectrum MMP inhibitors.[1][2]
Table 2: In Vitro Activity and Physicochemical Properties of this compound
| Parameter | Value |
| MMP-13 Inhibition (IC50) | 1 nM[1][2][3] |
| Bovine Nasal Cartilage Degradation Inhibition (IC50) | 31 nM[1][3] |
| Selectivity over other MMPs | >1000-fold[1][2] |
| Solubility in DMSO | 10 mM[4] or 100 mM |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the active site of the MMP-13 enzyme. Matrix metalloproteinases are zinc-dependent endopeptidases, and their catalytic activity is crucial for the degradation of extracellular matrix proteins.[1] By blocking the active site of MMP-13, this compound prevents the breakdown of its primary substrate, type II collagen, a key component of articular cartilage.[1][2] The degradation of type II collagen is a critical step in the pathogenesis of joint-destructive diseases like osteoarthritis.[2]
Caption: Inhibition of MMP-13 by this compound prevents collagen degradation.
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.
MMP-13 Inhibition Assay (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-13 involves a fluorogenic substrate assay.
Caption: Experimental workflow for determining the IC50 of this compound.
Methodology:
-
Recombinant human MMP-13 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
A fluorogenic MMP-13 substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The percentage of inhibition is determined for each concentration of this compound relative to a vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Bovine Nasal Cartilage Degradation Assay
This ex vivo assay assesses the ability of this compound to inhibit the degradation of native type II collagen within a cartilage matrix.
Methodology:
-
Bovine nasal cartilage explants are cultured in the presence of a pro-inflammatory stimulus (e.g., interleukin-1α) to induce MMP-13 production and cartilage degradation.
-
The explants are treated with different concentrations of this compound.
-
After a defined incubation period, the culture medium is collected and analyzed for glycosaminoglycan (GAG) release, a marker of cartilage breakdown.
-
The cartilage explants can be histologically examined to assess the extent of collagen degradation.
-
The IC50 value for the inhibition of cartilage degradation is determined by quantifying the reduction in GAG release at various this compound concentrations.[3][4]
Conclusion
This compound is a powerful and selective tool for the scientific community, enabling precise investigation into the roles of MMP-13 in health and disease. Its well-defined chemical structure and extensively characterized pharmacological profile provide a solid foundation for its use in target validation and preclinical research. The detailed experimental protocols outlined in this guide offer a starting point for researchers looking to incorporate this compound into their studies.
References
The Discovery and Development of BI-4394: A Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-4394 is a potent and highly selective, orally active inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of cartilage in osteoarthritis.[1][2] This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound. It includes a summary of its inhibitory activity, selectivity, and pharmacokinetic profile, along with detailed experimental methodologies for key assays. The document also visualizes the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic agent.
Introduction: Targeting MMP-13 in Osteoarthritis
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix.[3] MMP-13, in particular, plays a significant role in the breakdown of type II collagen, a primary component of articular cartilage.[4][5] Its elevated activity is a hallmark of osteoarthritis, leading to cartilage degradation and progressive joint damage.[4][5]
Historically, broad-spectrum MMP inhibitors have been developed, but their clinical utility was hampered by side effects, such as musculoskeletal syndrome, likely due to the inhibition of other MMPs.[4][5] This highlighted the need for highly selective MMP-13 inhibitors like this compound, which could offer a more targeted and safer therapeutic approach for osteoarthritis.[4][5]
Discovery of this compound
The discovery of this compound originated from a fragment-based drug discovery approach. This strategy involves screening small, low-molecular-weight compounds (fragments) that bind to the target protein. These fragments are then optimized and linked together to generate a high-affinity lead compound. The chemical name for this compound is N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)- 5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide.[4]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13. As a zinc-dependent enzyme, MMP-13's catalytic activity relies on a zinc ion in its active site.[3] this compound is designed to bind to this active site, preventing the enzyme from cleaving its natural substrates, most notably type II collagen.
Signaling Pathway of MMP-13 in Cartilage Degradation
Caption: Signaling pathway of MMP-13-mediated cartilage degradation and its inhibition by this compound.
In Vitro Profile
Potency and Selectivity
This compound is a highly potent inhibitor of MMP-13 with an IC50 of 1 nM.[2][4][5] Importantly, it demonstrates excellent selectivity, being over 1000-fold more selective for MMP-13 compared to other MMPs, which is crucial for minimizing off-target effects.[2][4][5]
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 1 | - |
| MMP-1 | >1000 | >1000-fold |
| MMP-2 | 18,000 | 18,000-fold |
| MMP-3 | >1000 | >1000-fold |
| MMP-7 | >1000 | >1000-fold |
| MMP-8 | >1000 | >1000-fold |
| MMP-9 | 8,900 | 8,900-fold |
| MMP-10 | 16,000 | 16,000-fold |
| MMP-12 | >1000 | >1000-fold |
| MMP-14 | 8,300 | 8,300-fold |
| Table 1: In vitro inhibitory potency and selectivity of this compound against various MMPs.[2][5] |
Cellular Activity
In a bovine nasal cartilage degradation assay using full-length human MMP-13, this compound demonstrated an IC50 of 31 nM, indicating its ability to inhibit cartilage breakdown in a more complex biological matrix.[2][5]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in rats.
| Parameter | Value (1 mg/kg, i.v.) | Value (10 mg/kg, oral) |
| Half-life (t1/2) | 0.47 h | 0.47 h |
| Volume of distribution (Vss) | 0.26 L/kg | - |
| Table 2: Pharmacokinetic parameters of this compound in rats.[2] |
The compound exhibits a short terminal elimination half-life in rats.[2]
Preclinical In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in a rat model of osteoarthritis induced by anterior cruciate ligament transection (ACLT).[1] In this model, intra-articular administration of this compound, particularly when delivered via an enzyme-responsive hydrogel for sustained release, led to reduced inflammation, decreased bone erosion, and significant preservation of collagen-2 and aggrecan in the cartilage compared to untreated controls.[1]
Experimental Protocols
MMP-13 Inhibition Assay (General Protocol)
This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of compounds against MMP-13.
Caption: A generalized workflow for determining the IC50 of this compound against MMP-13.
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Reconstitute recombinant human MMP-13 enzyme and the fluorogenic substrate in the assay buffer. Prepare serial dilutions of this compound.
-
Assay Plate Preparation: To a 96-well plate, add the assay buffer, followed by the test compound (this compound) or vehicle control. Then, add the MMP-13 enzyme to all wells except for the blank controls.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP-13 substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Rat ACLT Model of Osteoarthritis (General Protocol)
This protocol outlines the key steps in inducing osteoarthritis in rats and evaluating the efficacy of a test compound.
Caption: Workflow for the rat ACLT model of osteoarthritis to assess the in vivo efficacy of this compound.
Detailed Steps:
-
Animal Acclimatization: Acclimatize male Lewis rats to the housing conditions for at least one week before the experiment.
-
Surgical Procedure: Anesthetize the rats and perform a surgical transection of the anterior cruciate ligament in one of the knee joints to induce joint instability, leading to osteoarthritis.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics, to the animals.
-
Treatment Administration: Begin treatment with this compound or a vehicle control at a specified time point after surgery. Administration can be via various routes, such as intra-articular injection.
-
In-life Monitoring: Monitor the animals regularly for any adverse effects and assess pain and joint function.
-
Study Termination and Tissue Collection: At the end of the study period, euthanize the animals and collect the knee joints.
-
Histopathological and Biochemical Analysis: Process the knee joints for histological analysis to assess cartilage structure, cellularity, and proteoglycan content (e.g., using Safranin O staining). Perform immunohistochemistry or immunoassays to quantify levels of collagen-2, aggrecan, and MMP-13.
Conclusion
This compound is a potent and highly selective MMP-13 inhibitor that has demonstrated promising preclinical activity in models of osteoarthritis. Its high selectivity for MMP-13 over other MMPs is a key feature that may translate into an improved safety profile compared to earlier, broad-spectrum MMP inhibitors. The preclinical data support its potential as a disease-modifying agent for the treatment of osteoarthritis. Further investigation, including comprehensive clinical trials, is warranted to establish its efficacy and safety in humans.
References
- 1. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are MMP8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
BI-4394: A Selective MMP-13 Inhibitor for the Attenuation of Cartilage Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cartilage degradation is the hallmark of osteoarthritis (OA), a debilitating joint disease affecting millions worldwide. Matrix metalloproteinase-13 (MMP-13), a collagenase with a primary role in the cleavage of type II collagen, is a key driver of this pathological process. Consequently, the selective inhibition of MMP-13 presents a promising therapeutic strategy for the development of disease-modifying osteoarthritis drugs (DMOADs). This technical guide provides a comprehensive overview of BI-4394, a potent and highly selective inhibitor of MMP-13, and its role in mitigating cartilage degradation. This document details the available preclinical data, experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of rheumatology and regenerative medicine.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates exceptional potency and selectivity for MMP-13. Its mechanism of action is centered on the direct inhibition of this enzyme, thereby preventing the breakdown of the cartilage extracellular matrix. The high selectivity of this compound for MMP-13 over other MMPs is a critical attribute, as broad-spectrum MMP inhibitors have been associated with dose-limiting side effects, such as musculoskeletal syndrome.
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound, focusing on its in vitro activity and physicochemical properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 1 | - |
| MMP-1 | >1000 | >1000-fold |
| MMP-2 | >1000 | >1000-fold |
| MMP-3 | >1000 | >1000-fold |
| MMP-7 | >1000 | >1000-fold |
| MMP-8 | >1000 | >1000-fold |
| MMP-9 | >1000 | >1000-fold |
| MMP-10 | >1000 | >1000-fold |
| MMP-12 | >1000 | >1000-fold |
| MMP-14 | >1000 | >1000-fold |
Data sourced from publicly available information.
Table 2: In Vitro Inhibition of Cartilage Degradation
| Assay | Species | IC50 (nM) |
| Inhibition of bovine nasal cartilage degradation | Bovine | 31 |
Data sourced from publicly available information.
Table 3: In Vitro DMPK and Physicochemical Parameters of this compound
| Parameter | Value |
| Molecular Weight (Da) | 446.5 |
| logP @ pH 2 | 1.9 |
| Solubility @ pH 7.4 (µg/mL) | 60 |
| Solubility @ pH 4 (µg/mL) | <0.1 |
| Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) | 0.6 |
| Caco-2 Efflux Ratio | 27 |
| Microsomal Stability (Human/Rat) (% QH) | 40 / 41 |
| Plasma Protein Binding (Human) (%) | 98 |
Data sourced from publicly available information.
Table 4: Qualitative Summary of In Vivo Efficacy of this compound in an ACLT Rat Model of Osteoarthritis
| Treatment Group | Outcome Measure | Qualitative Result |
| This compound in Hydrogel | Inflammation | Reduced |
| Bone Erosion | Reduced | |
| Collagen-2 Levels | Increased | |
| Aggrecan Levels | Increased | |
| MMP-13 Levels | Reduced |
Note: Specific quantitative data from this in vivo study is not publicly available. The results are based on the qualitative descriptions from the cited publication.[1]
Signaling Pathways in Cartilage Degradation and the Role of this compound
The degradation of cartilage in osteoarthritis is a complex process involving a cascade of signaling events that lead to the upregulation of catabolic enzymes like MMP-13. The following diagrams illustrate these pathways and the mechanism of action of this compound.
Caption: Signaling pathway of MMP-13 mediated cartilage degradation and this compound inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's role in cartilage degradation.
Anterior Cruciate Ligament Transection (ACLT) Rat Model of Osteoarthritis
The ACLT model is a widely used surgical model to induce post-traumatic osteoarthritis in rodents.
-
Animals: Male Sprague-Dawley or Wistar rats (10-12 weeks old).
-
Anesthesia: Isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine administered intraperitoneally.
-
Surgical Procedure:
-
The surgical site (knee joint) is shaved and disinfected.
-
A medial parapatellar incision is made to expose the joint capsule.
-
The patella is dislocated laterally to provide access to the intra-articular structures.
-
The anterior cruciate ligament (ACL) is identified and transected using micro-scissors or a scalpel blade.
-
Completeness of the transection is confirmed by a positive anterior drawer test.
-
The joint is irrigated with sterile saline.
-
The joint capsule and skin are closed in layers using absorbable sutures.
-
-
Post-operative Care:
-
Administer analgesics (e.g., buprenorphine) for 2-3 days post-surgery.
-
Monitor animals for signs of infection or distress.
-
Allow for full weight-bearing and movement in the cage.
-
-
Timeline: Osteoarthritic changes typically develop over 4-8 weeks post-surgery.
Caption: Experimental workflow for the ACLT rat model of osteoarthritis.
Histological Analysis of Cartilage Degradation
Histological evaluation is the gold standard for assessing cartilage damage in preclinical models of OA.
-
Tissue Preparation:
-
Euthanize animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the joints in a suitable decalcifying solution (e.g., 10% EDTA) for 2-4 weeks, with regular solution changes.
-
Process the decalcified tissues through a graded series of ethanol (B145695) and xylene, and embed in paraffin.
-
Cut 5-7 µm thick sagittal sections of the joint.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of cellularity and structural changes.
-
Safranin O-Fast Green: To visualize proteoglycan content (stains red/orange) and collagen (stains green). A loss of Safranin O staining indicates proteoglycan depletion.
-
-
Scoring:
-
Mankin Score: A widely used semi-quantitative scoring system that evaluates cartilage structure, cellularity, Safranin O staining, and tidemark integrity.
-
OARSI (Osteoarthritis Research Society International) Score: A grading and staging system that assesses the depth and width of cartilage lesions.
-
Caption: Workflow for histological analysis of cartilage degradation.
Conclusion
This compound is a highly potent and selective MMP-13 inhibitor with demonstrated potential to mitigate cartilage degradation in preclinical models of osteoarthritis. Its high selectivity offers a significant advantage over broad-spectrum MMP inhibitors, potentially avoiding the musculoskeletal side effects that have hindered their clinical development. The available in vitro data strongly supports its mechanism of action and efficacy in protecting cartilage components. While quantitative in vivo and pharmacokinetic data for this compound are not yet widely available in the public domain, the qualitative findings from studies using a hydrogel-based delivery system in a rat model of OA are promising. Further research, including the publication of detailed in vivo efficacy and safety data, will be crucial in advancing this compound as a potential disease-modifying therapy for osteoarthritis. This technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of selective MMP-13 inhibition.
References
BI-4394: A Technical Guide to a Potent and Selective MMP-13 Inhibitor for Open Innovation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), made available to the scientific community through Boehringer Ingelheim's opnMe open innovation portal. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound and Boehringer Ingelheim's Open Innovation
Boehringer Ingelheim's opnMe portal is a pioneering initiative designed to accelerate scientific research by providing free and open access to a range of well-characterized preclinical compounds.[1][2] This fosters independent innovation and collaboration, with any intellectual property generated belonging to the investigating scientists.[1]
This compound is one such molecule offered through this platform. It is a high-quality chemical probe developed through structure-based drug design to be a potent and exceptionally selective inhibitor of MMP-13.[3][4] MMP-13, also known as collagenase-3, is a key enzyme in the degradation of type II collagen, a critical step in the pathogenesis of diseases like osteoarthritis and rheumatoid arthritis.[5][6] While broad-spectrum MMP inhibitors have faced challenges in clinical trials due to side effects, the high selectivity of this compound for MMP-13 makes it a valuable tool for dissecting the specific roles of this enzyme in health and disease.[5][6]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the catalytic activity of MMP-13.[5] MMPs are zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling.[7] In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like IL-1β and TNF-α upregulate the expression of MMP-13 in chondrocytes.[7] Activated MMP-13 then degrades the major components of the articular cartilage, primarily type II collagen and aggrecan, leading to cartilage erosion and joint degeneration.[5] By potently and selectively blocking MMP-13, this compound can prevent this cartilage degradation.
MMP-13 signaling pathway in osteoarthritis and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity and Selectivity
| Parameter | This compound | BI-4395 (Negative Control) | Reference |
| MMP-13 IC50 (nM) | 1 | >26,000 | [6] |
| MMP-13 Collagen Degradation IC50 (nM) | 11 | - | [8] |
| Bovine Nasal Cartilage Degradation IC50 (nM) | 31 | - | [8][9] |
| MMP-1 IC50 (µM) | >22 | - | [6] |
| MMP-2 IC50 (µM) | 18 | - | [6][8] |
| MMP-3 IC50 (µM) | >22 | - | [6] |
| MMP-7 IC50 (µM) | >22 | - | [6] |
| MMP-8 IC50 (µM) | >22 | - | [6] |
| MMP-9 IC50 (µM) | 8.9 | - | [6][8] |
| MMP-10 IC50 (µM) | 16 | - | [6][8] |
| MMP-12 IC50 (µM) | >22 | - | [6] |
| MMP-14 IC50 (µM) | 8.3 | - | [6][8] |
Table 2: Physicochemical and In Vitro DMPK Properties
| Parameter | This compound | Reference |
| Molecular Weight (Da) | 446.5 | [5] |
| logP @ pH 2 | 1.9 | [6] |
| Solubility @ pH 7.4 (µg/mL) | 60 | [6] |
| Solubility @ pH 4 (µg/mL) | <0.1 | [6] |
| Caco-2 Permeability A→B @ pH 7.4 (10-6 cm/s) | 0.6 | [6] |
| Caco-2 Efflux Ratio | 27 | [6] |
| Microsomal Stability (human/rat) (% QH) | 40 / 41 | [6] |
| Plasma Protein Binding (human) (%) | 98 | [6] |
Table 3: In Vivo Rat Pharmacokinetics
| Parameter | Value | Reference |
| Dose (i.v.) | 1 mg/kg | [8] |
| Dose (oral) | 10 mg/kg | [8] |
| Terminal Half-life (t1/2) (h) | 0.47 (i.v. and oral) | [8] |
| Volume of Distribution (Vss) (L/kg) | 0.26 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard, publicly available protocols and are intended to be representative of the methods used to characterize this compound.
MMP-13 Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
Add a defined amount of recombinant human MMP-13 to each well of the microplate.
-
Add the serially diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) at regular intervals for a specified duration (e.g., 60 minutes).
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Bovine Nasal Cartilage Degradation Assay
This ex vivo assay assesses the ability of a compound to prevent the degradation of cartilage explants.
Materials:
-
Fresh bovine nasal septa
-
Culture Medium (e.g., DMEM/F-12 with antibiotics and fetal bovine serum)
-
Oncostatin M (OSM) or other catabolic stimuli
-
This compound and test compounds
-
Papain digestion buffer
-
Dimethylmethylene blue (DMMB) dye solution for glycosaminoglycan (GAG) quantification
-
Hydroxyproline (B1673980) assay kit for collagen quantification
Procedure:
-
Aseptically dissect bovine nasal cartilage and create uniform explants (e.g., 3 mm diameter biopsies).
-
Place explants in a 96-well plate with Culture Medium and allow them to equilibrate overnight.
-
Replace the medium with fresh medium containing the catabolic stimulus (e.g., OSM) and serial dilutions of this compound or test compounds.
-
Culture the explants for an extended period (e.g., 7-14 days), collecting and replacing the culture medium at regular intervals.
-
Analyze the collected medium for the amount of released GAGs using the DMMB assay.
-
At the end of the culture period, digest the remaining cartilage explants with papain.
-
Quantify the remaining GAGs in the digested explants using the DMMB assay.
-
Quantify the collagen content of the digested explants using a hydroxyproline assay.
-
Calculate the protective effect of the compounds by comparing the GAG and collagen content in treated explants to those in stimulated and unstimulated controls.
Murine Collagen-Induced Arthritis (CIA) Model
This in vivo model is a widely used preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound and vehicle control
-
Calipers for paw thickness measurement
Procedure:
-
Prepare an emulsion of bovine type II collagen in CFA.
-
On day 0, induce arthritis by intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
On day 21, administer a booster injection of an emulsion of bovine type II collagen in IFA.
-
Begin prophylactic or therapeutic dosing with this compound (e.g., 100 mg/kg, orally) or vehicle control.
-
Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling. The maximum score per mouse is 16.
-
Measure paw thickness using calipers at regular intervals.
-
At the end of the study (e.g., day 35-42), euthanize the mice and collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Rat Anterior Cruciate Ligament Transection (ACLT) Model of Osteoarthritis
This surgical model induces joint instability, leading to progressive osteoarthritis-like changes.
Materials:
-
Sprague-Dawley rats (male, skeletally mature)
-
General anesthetic
-
Surgical instruments
-
This compound and vehicle control
Procedure:
-
Anesthetize the rats and aseptically prepare the surgical site on one knee.
-
Make a medial parapatellar incision to expose the knee joint.
-
Transect the anterior cruciate ligament (ACLT).
-
Confirm successful transection by performing a drawer test.
-
Close the joint capsule and skin with sutures.
-
Allow the animals to recover with appropriate post-operative analgesia.
-
Initiate treatment with this compound or vehicle control (e.g., via intra-articular injection or oral gavage).
-
At a pre-determined time point (e.g., 4-8 weeks post-surgery), euthanize the animals and harvest the knee joints.
-
Perform macroscopic scoring of cartilage damage.
-
Process the joints for histology and stain with Safranin O-Fast Green to assess cartilage structure, proteoglycan loss, and other features of osteoarthritis.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships related to the characterization of this compound.
A typical in vitro screening workflow for identifying a selective MMP-13 inhibitor.
Workflow for the in vivo evaluation of a lead MMP-13 inhibitor candidate like this compound.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its high potency and selectivity, combined with its availability through Boehringer Ingelheim's opnMe portal, empower researchers to conduct innovative studies. This technical guide provides a comprehensive foundation for scientists to understand and utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of MMP-13 biology and potentially paving the way for new therapeutic strategies.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 5. chondrex.com [chondrex.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. chondrex.com [chondrex.com]
- 8. 2.6. In Vivo Rat Anterior Cruciate Ligament (ACL) Transection-Induced Osteoarthritis (OA) Model [bio-protocol.org]
- 9. 4.10. PRESTO-Tango GPCRome Screen [bio-protocol.org]
Unveiling the Precision of BI-4394: A Structural Deep Dive into its Selective MMP-13 Inhibition
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper elucidates the structural underpinnings of the high selectivity of BI-4394, a potent inhibitor of matrix metalloproteinase-13 (MMP-13). By forgoing interaction with the conserved catalytic zinc ion, a common feature of broad-spectrum MMP inhibitors, this compound achieves its specificity through a unique binding mode that exploits a distinct pocket within the MMP-13 active site. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate molecular interactions that define the selective inhibitory mechanism of this compound and its analogs.
Core Concepts: A Novel Mechanism of Inhibition
At the heart of this compound's selectivity is its novel binding mechanism, a departure from traditional MMP inhibitors that chelate the catalytic zinc ion in the active site.[1][2][3] This class of inhibitors, pyrimidine (B1678525) dicarboxamides, instead binds to the S1' pocket of MMP-13 and extends into an adjacent, unique S1' side pocket.[1][2] This mode of action circumvents the promiscuous binding often associated with zinc-chelating compounds, which has historically led to off-target effects and clinical failures of broad-spectrum MMP inhibitors.[1][2] The high-resolution X-ray crystal structures of compounds from this series in complex with MMP-13 have been instrumental in revealing this unique inhibitory paradigm.[1][2]
Quantitative Analysis of this compound's Potency and Selectivity
This compound demonstrates nanomolar potency against MMP-13 while exhibiting a remarkable selectivity profile against other matrix metalloproteinases. The following tables summarize the key quantitative data for this compound and a representative pyrimidine dicarboxamide from the foundational study by Engel et al.
| Compound | Target | IC50 (nM) | Selectivity Fold (vs. other MMPs) | Reference |
| This compound | MMP-13 | 1 | >1000 | [Source: opnMe.com] |
| Pyrimidine Dicarboxamide (Engel et al.) | MMP-13 | 8 | No detectable activity against other MMPs | [2] |
| This compound Selectivity Profile (IC50 in µM) | |||||||||
| MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-10 | MMP-12 | MMP-14 | Reference |
| >22 | 18 | >22 | >22 | >22 | 8.9 | 16 | >22 | 8.3 | [Source: opnMe.com] |
Experimental Protocols: Methodologies for Assessing Inhibition and Structure
The determination of this compound's potency and the elucidation of its binding mode were achieved through rigorous experimental procedures. The following sections detail the generalized protocols for the key experiments cited.
MMP-13 Inhibition Assay
A common method for determining the inhibitory activity of compounds against MMP-13 involves a fluorogenic substrate assay.
Principle: The assay measures the enzymatic activity of MMP-13 by monitoring the cleavage of a synthetic, fluorogenic peptide substrate. In the intact substrate, the fluorescence is quenched. Upon cleavage by MMP-13, the fluorophore is released, resulting in a measurable increase in fluorescence. The inhibitory potential of a compound is determined by its ability to reduce this fluorescence signal.
Generalized Protocol:
-
Enzyme Activation: Recombinant human MMP-13 is typically activated with a suitable protease or chemical agent, such as APMA (4-aminophenylmercuric acetate), prior to the assay.
-
Inhibitor Incubation: The activated MMP-13 is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer.
-
Substrate Addition: The reaction is initiated by the addition of the fluorogenic MMP-13 substrate.
-
Signal Detection: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography
The determination of the three-dimensional structure of this compound in complex with MMP-13 is crucial for understanding the molecular basis of its selectivity.
Generalized Protocol:
-
Protein Expression and Purification: The catalytic domain of human MMP-13 is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified MMP-13 is incubated with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion or other crystallization techniques. This involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find optimal conditions for crystal growth.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are derived. The resulting structural model is then refined to achieve the best fit with the experimental data. The final structure is deposited in the Protein Data Bank (PDB). The co-crystal structure of a this compound analog with MMP-13 is available under the PDB code 5BPA.
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Figure 1: Comparison of Inhibition Mechanisms.
References
Methodological & Application
BI-4394: Application Notes for In Vitro MMP-13 Inhibition Assays
For research, scientific, and drug development professionals.
Introduction
BI-4394 is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).[1][2] MMP-13, also known as collagenase-3, is a zinc- and calcium-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix, particularly type II collagen.[1][2] This enzymatic activity is a key step in the pathogenesis of diseases such as osteoarthritis and rheumatoid arthritis.[1][2] The high selectivity of this compound for MMP-13 over other MMPs makes it a valuable tool for in vitro studies to investigate the specific role of MMP-13 in various biological processes and to screen for potential therapeutic agents targeting this enzyme.[1][2]
Mechanism of Action
Matrix metalloproteinases are a family of enzymes responsible for the remodeling of the extracellular matrix.[1][2] The catalytic activity of these enzymes is dependent on a zinc ion located in the active site.[3] this compound exerts its inhibitory effect by targeting the active site of MMP-13, thereby preventing the breakdown of its substrates, most notably type II collagen.[1][2] Due to the implication of MMP-13 in various pathologies, its regulation is a subject of intense research, with several signaling pathways known to modulate its expression. These include the ERK, PI3K/Akt, and NF-κB pathways.[4][5][6]
Quantitative Data
The inhibitory activity of this compound has been quantified against a panel of Matrix Metalloproteinases, demonstrating its high potency and selectivity for MMP-13.
| Target | IC50 |
| MMP-13 | 1 nM[1][2] |
| MMP-1 | >1000-fold selectivity vs MMP-13[2] |
| MMP-2 | 18 µM[1] |
| MMP-3 | >1000-fold selectivity vs MMP-13[2] |
| MMP-7 | >1000-fold selectivity vs MMP-13[2] |
| MMP-8 | >1000-fold selectivity vs MMP-13[2] |
| MMP-9 | 8.9 µM[1] |
| MMP-10 | 16 µM[1] |
| MMP-12 | >1000-fold selectivity vs MMP-13[2] |
| MMP-14 | 8.3 µM[1] |
Additionally, this compound has been shown to inhibit the degradation of bovine nasal cartilage with an IC50 of 31 nM.[2]
Signaling Pathway Regulating MMP-13 Expression
Caption: Simplified signaling pathways leading to the transcriptional activation of the MMP-13 gene.
Experimental Protocols
Protocol 1: In Vitro MMP-13 Inhibition Assay (Fluorogenic)
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against MMP-13. The assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. In its intact form, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by MMP-13, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
Materials and Reagents:
-
Recombinant Human MMP-13 (pro-enzyme form)
-
Aminophenylmercuric acetate (B1210297) (APMA) for enzyme activation
-
MMP-13 FRET peptide substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dap(DNP)-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Reagent Preparation:
-
MMP-13 Activation:
-
Reconstitute the pro-MMP-13 enzyme in Assay Buffer to a concentration of 100 µg/mL.
-
Add APMA to a final concentration of 1 mM.
-
Incubate at 37°C for 2-4 hours to activate the enzyme.
-
Prepare working solutions of the activated MMP-13 by diluting it in Assay Buffer to the desired concentration (e.g., 10 ng/µL).
-
-
This compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in Assay Buffer to generate a range of concentrations for testing.
-
-
MMP-13 FRET Substrate Solution:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Dilute the stock solution in Assay Buffer to the final working concentration (e.g., 10 µM).
-
Assay Procedure:
-
Plate Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the activated MMP-13 working solution to the "positive control" and "inhibitor" wells.
-
-
Inhibitor Addition:
-
Add 25 µL of the corresponding this compound working solution to the "inhibitor" wells.
-
Add 25 µL of Assay Buffer (with the same final concentration of DMSO as the inhibitor solutions) to the "blank" and "positive control" wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of the MMP-13 FRET substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen FRET substrate (e.g., Ex/Em = 328/393 nm).
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the fluorescence intensity of the "blank" wells from the readings of all other wells.
-
Determine the rate of substrate cleavage (reaction velocity) for each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "positive control" (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow
Caption: General experimental workflow for determining the in vitro inhibitory activity of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. What are MMP8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of epidermal growth factor receptor signaling prohibits metastasis of gastric cancer via downregulation of MMP7 and MMP13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Utilizing BI-4394 for the Inhibition of MMP-13 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen, a primary component of articular cartilage.[1] Upregulation of MMP-13 is strongly implicated in the pathogenesis of diseases characterized by excessive ECM turnover, most notably osteoarthritis (OA), where it is considered a key driver of cartilage destruction.[2][3] Consequently, selective inhibition of MMP-13 represents a promising therapeutic strategy for mitigating cartilage degradation in OA and other relevant pathologies.[3]
BI-4394 is a highly potent and selective small molecule inhibitor of MMP-13.[4] Its exceptional selectivity for MMP-13 over other MMPs minimizes the risk of off-target effects that have hindered the clinical development of broad-spectrum MMP inhibitors. These application notes provide detailed protocols and supporting data for the use of this compound as a tool compound in cell-based assays to investigate the role of MMP-13 in cellular processes and to screen for potential therapeutic agents.
Mechanism of Action
MMP-13 is typically expressed at low levels in healthy adult tissues but is significantly upregulated in chondrocytes in response to pro-inflammatory stimuli such as Interleukin-1 beta (IL-1β) and Oncostatin M (OSM). Once activated, MMP-13 cleaves type II collagen, initiating the breakdown of the cartilage matrix. This compound exerts its inhibitory effect by binding to the active site of MMP-13, thereby preventing the degradation of its substrates.
MMP-13 signaling pathway and inhibition by this compound.
Data Presentation
This compound demonstrates high potency against MMP-13 and remarkable selectivity over other matrix metalloproteinases. The following table summarizes the in vitro inhibitory activity of this compound.
| Compound | Target | IC50 (nM) | Selectivity vs. Other MMPs | Reference |
| This compound | MMP-13 | 1 | >1000-fold | |
| MMP-2 | 18,000 | |||
| MMP-9 | 8,900 | |||
| MMP-10 | 16,000 | |||
| MMP-14 | 8,300 | |||
| BI-4395 (Negative Control) | MMP-13 | >26,000 |
Table 1: In vitro inhibitory potency and selectivity of this compound.
Experimental Protocols
Protocol 1: Inhibition of IL-1β-Induced MMP-13 Activity in Human Chondrocytes
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on MMP-13 activity in human chondrocytes stimulated with the pro-inflammatory cytokine IL-1β.
Materials:
-
Human chondrocyte cell line (e.g., C-28/I2) or primary human articular chondrocytes
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Recombinant Human IL-1β
-
This compound (and negative control BI-4395)
-
MMP-13 Activity Assay Kit (Fluorometric)
-
96-well black, clear-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
DMSO (for compound dilution)
Procedure:
-
Cell Seeding:
-
Seed human chondrocytes in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, gently aspirate the culture medium and wash the cells once with PBS.
-
Add 100 µL of serum-free culture medium to each well and incubate for 12-24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and its negative control in serum-free medium. The final concentration of DMSO should not exceed 0.1%.
-
Aspirate the medium from the wells and add 50 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of IL-1β in serum-free medium. A final concentration of 10 ng/mL is a common starting point.
-
Add 50 µL of the IL-1β solution to the appropriate wells. Add 50 µL of serum-free medium to the unstimulated control wells.
-
Incubate for 24-48 hours at 37°C.
-
-
MMP-13 Activity Measurement:
-
Collect the cell culture supernatant from each well.
-
Measure the MMP-13 activity in the supernatant using a fluorometric MMP-13 activity assay kit, following the manufacturer's instructions. This typically involves incubating the supernatant with a fluorogenic MMP-13 substrate and measuring the fluorescence increase over time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the MMP-13 activity of the treated wells to the vehicle-treated, IL-1β-stimulated control.
-
Plot the normalized activity against the log concentration of this compound to determine the IC50 value.
-
Workflow for MMP-13 inhibition assay.
Protocol 2: Cell-Based Collagen Degradation Assay
This protocol measures the ability of this compound to prevent the degradation of a collagen matrix by stimulated chondrocytes.
Materials:
-
Human chondrocyte cell line or primary chondrocytes
-
96-well plates pre-coated with fluorescently labeled type I collagen
-
Cell culture medium (serum-free)
-
Recombinant Human IL-1β
-
This compound
-
Fluorometer
Procedure:
-
Cell Seeding:
-
Seed chondrocytes onto the fluorescent collagen-coated 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of serum-free medium.
-
-
Compound Treatment:
-
Immediately after seeding, add 50 µL of this compound dilutions (prepared in serum-free medium) to the wells. Include a vehicle control.
-
-
Stimulation:
-
Add 50 µL of IL-1β solution (e.g., final concentration of 10 ng/mL) to induce MMP-13 expression.
-
Incubate the plate at 37°C for 48-72 hours.
-
-
Measurement of Collagen Degradation:
-
After incubation, carefully collect a sample of the culture medium from each well.
-
Measure the fluorescence of the collected medium in a new 96-well plate using a fluorometer. The fluorescence intensity is proportional to the amount of degraded, fluorescently-labeled collagen fragments released into the medium.
-
-
Data Analysis:
-
Calculate the percentage of collagen degradation inhibition for each concentration of this compound compared to the IL-1β-stimulated vehicle control.
-
Determine the IC50 value by plotting the inhibition percentage against the log concentration of this compound.
-
Expected Results:
Treatment of IL-1β-stimulated chondrocytes with this compound is expected to result in a dose-dependent decrease in both MMP-13 activity (Protocol 1) and collagen degradation (Protocol 2). The negative control, BI-4395, should show no significant inhibitory effect. These assays will confirm the cell permeability and efficacy of this compound in a more physiologically relevant context than purely enzymatic assays.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
Application Notes and Protocols: BI-4394 in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a critical target in the development of disease-modifying drugs for arthritis, particularly osteoarthritis (OA).[1][2][3] BI-4394 is a potent and highly selective inhibitor of MMP-13.[1] Preclinical studies in animal models of arthritis have demonstrated its potential to protect cartilage from degradation and reduce inflammation. This document provides a detailed overview of the experimental protocols and key findings from animal model studies involving this compound and other selective MMP-13 inhibitors.
Mechanism of Action: MMP-13 Inhibition
In arthritic joints, pro-inflammatory cytokines stimulate chondrocytes and synovial cells to overproduce MMP-13.[4] This enzyme then degrades the collagen matrix of the articular cartilage, leading to joint damage and loss of function.[3] this compound directly binds to and inhibits the activity of MMP-13, thereby preventing the breakdown of cartilage.[1]
Animal Model: Surgically-Induced Osteoarthritis in Rats
A commonly used and relevant animal model for studying the efficacy of chondroprotective agents is the anterior cruciate ligament transection (ACLT) model in rats.[1] This model mimics the joint instability that often leads to osteoarthritis in humans.
Experimental Workflow
The general workflow for evaluating this compound in the ACLT rat model is as follows:
Detailed Experimental Protocol: ACLT-Induced Osteoarthritis in Rats
This protocol is based on the methodology described for evaluating a this compound-loaded hydrogel.[1]
1. Animals:
-
Species: Sprague-Dawley rats.[1]
-
Provide a standard diet and water ad libitum.
-
Maintain on a 12-hour light/dark cycle.
-
Acclimatize animals for at least one week before the experiment.
2. Induction of Osteoarthritis (ACLT Surgery):
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Make a medial parapatellar incision in the right knee joint.
-
Transect the anterior cruciate ligament.
-
Confirm joint instability by performing an anterior drawer test.
-
Suture the surgical wound in layers.
-
Administer postoperative analgesics as required.
3. Treatment Groups:
-
Untreated Control: ACLT surgery with no treatment.[1]
-
This compound Intra-articular Injection: Weekly intra-articular injections of this compound.[1]
-
This compound Hydrogel: A single administration of an enzyme-responsive hydrogel containing this compound implanted into the joint space.[1]
4. Endpoint Analysis (to be conducted at a predetermined time point, e.g., 8-12 weeks post-surgery):
-
Histological Analysis:
-
Euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the samples.
-
Embed in paraffin (B1166041) and section the joints.
-
Stain sections with Safranin O-Fast Green to visualize cartilage and bone.
-
Score cartilage degradation using a standardized scoring system (e.g., OARSI).
-
-
Immunohistochemistry:
-
Inflammatory and Bone Erosion Assessment:
-
Analyze histological sections for signs of inflammation (e.g., synovial infiltration) and bone erosion.[1]
-
Quantitative Data Summary
The following table summarizes the key findings from the study of this compound delivered via an enzyme-responsive hydrogel in the rat ACLT model.[1]
| Parameter | Untreated Control | Weekly Intra-articular this compound | This compound Hydrogel |
| Inflammation | High | Reduced | Significantly Reduced |
| Bone Erosion | High | Reduced | Significantly Reduced |
| Collagen-II Levels | Low | Increased | Significantly Increased |
| Aggrecan Levels | Low | Increased | Significantly Increased |
| MMP-13 Levels | High | Reduced | Significantly Reduced |
Alternative Arthritis Models
While the ACLT model is well-suited for osteoarthritis, other models are commonly used for rheumatoid arthritis (RA) research, where inflammation is a more prominent driver of the disease. Should this compound be investigated for RA, the following models could be considered:
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for RA that shares immunological and pathological features with the human disease.[5][6] It is induced by immunization with type II collagen.[6]
-
Antigen-Induced Arthritis (AIA) in Rabbits: This model is useful for studying the inflammatory and destructive processes in a single joint.[5]
-
SCID Mouse Co-implantation Model of RA: This model allows for the study of human RA synovial tissue and its interaction with cartilage in an in vivo setting.[5]
Conclusion
The available preclinical data strongly support the therapeutic potential of the selective MMP-13 inhibitor, this compound, for the treatment of osteoarthritis.[1] The use of a sustained-release hydrogel delivery system appears to enhance its efficacy in reducing inflammation, preventing bone erosion, and preserving the cartilage matrix.[1] The detailed protocols and workflows provided here serve as a guide for researchers aiming to further investigate this compound and other MMP-13 inhibitors in relevant animal models of arthritis.
References
- 1. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis [mdpi.com]
- 4. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of animal models in rheumatoid arthritis research [e-jyms.org]
Application Notes and Protocols for BI-4394 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of BI-4394, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), for in vivo studies in mice. The protocols and data presented are based on available preclinical research and are intended to guide study design and execution.
Introduction to this compound
This compound is a small molecule inhibitor with high potency and selectivity for MMP-13, an enzyme critically involved in the degradation of type II collagen, a key component of articular cartilage.[1] Dysregulation of MMP-13 is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer. The high selectivity of this compound for MMP-13 over other MMPs minimizes the risk of off-target effects, making it a valuable tool for preclinical research.
Recommended Dosage in Mice
Based on studies of selective MMP-13 inhibitors in mouse models, a dosage range of 3 mg/kg to 50 mg/kg administered orally is recommended for efficacy studies. The optimal dose will depend on the specific mouse model, the disease indication, and the desired therapeutic effect.
Dose-Response Data from Preclinical Studies
The following table summarizes key dosage information from studies using selective MMP-13 inhibitors in mice. While not all studies explicitly used this compound, the data from structurally and functionally similar compounds provide a strong basis for dose selection.
| Mouse Model | Compound | Doses Administered | Route of Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Selective MMP-13 Inhibitor | 3, 10, 30 mg/kg | Oral | Dose-dependent reduction in clinical signs of arthritis and cartilage erosion.[2] | [2] |
| SCID Mouse Co-implantation (Rheumatoid Arthritis) | Selective MMP-13 Inhibitor | 60 mg/kg/day | Oral (in food) | Reduced cartilage destruction by 75%.[2] | [2] |
Experimental Protocols
Preparation of this compound for Oral Administration
A critical step for in vivo studies is the appropriate formulation of this compound to ensure consistent and reliable dosing. The following protocol is a recommended starting point for preparing an oral suspension.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) Methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle solution: Dissolve the appropriate amount of methylcellulose in sterile water to achieve a 0.5% (w/v) concentration. Mix thoroughly until a clear, homogeneous solution is formed.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle solution to the powder to create a paste.
-
Gradually add the remaining vehicle solution while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
-
Final concentration: Adjust the final volume with the vehicle solution to achieve the desired dosing concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a dosing volume of 0.2 mL).
-
Storage: Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily. Shake well before each use.
Oral Gavage Administration
Oral gavage is a common and effective method for administering precise doses of compounds to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Administration:
-
Attach the gavage needle to the syringe filled with the calculated dose.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly dispense the suspension.
-
Gently remove the gavage needle.
-
-
Monitoring: Observe the mouse for a few minutes after administration to ensure there are no signs of distress.
Signaling Pathways and Experimental Workflows
MMP-13 Signaling in Cartilage Degradation
MMP-13 plays a central role in the breakdown of the extracellular matrix (ECM) in cartilage, a key event in the progression of osteoarthritis. Its expression and activity are regulated by a complex network of signaling pathways.
Caption: Simplified signaling cascade of MMP-13 activation and inhibition by this compound.
Experimental Workflow for Efficacy Testing in a Mouse Model of Osteoarthritis
This workflow outlines the key steps for evaluating the efficacy of this compound in a surgically-induced mouse model of osteoarthritis.
Caption: Experimental workflow for testing this compound in a mouse model of osteoarthritis.
Conclusion
This compound is a promising tool for investigating the role of MMP-13 in various disease models. The recommended oral dosage range of 3-50 mg/kg in mice provides a solid starting point for in vivo efficacy studies. Careful preparation of the dosing formulation and adherence to proper oral gavage techniques are crucial for obtaining reliable and reproducible results. The provided signaling pathway and experimental workflow diagrams offer a conceptual framework for designing and interpreting studies with this potent and selective MMP-13 inhibitor.
References
BI-4394: Application Notes and Protocols for a Highly Selective MMP-13 Inhibitor
I have found solubility data for BI-4394 at different pH values, but not specifically for common organic solvents like DMSO and ethanol, which are crucial for preparing stock solutions. The provided information mentions the molecular weight and some in vitro DMPK parameters, including solubility at pH 7.4 and pH 4. I need to find more specific solubility data in solvents typically used for stock solution preparation. I also have good information on the mechanism of action of this compound as an MMP-13 inhibitor and the signaling pathways involving MMP-13. However, I lack a detailed, step-by-step protocol for preparing a stock solution of this compound. I will need to search for this specifically. The current search results provide a good foundation, but more specific details on solubility and a direct protocol for stock solution preparation are needed to fulfill the user's request comprehensively.I have successfully found detailed information on the solubility of this compound in DMSO, including maximum concentrations. I also found a clear protocol for preparing stock solutions of different molarities. Information on proper storage of the stock solutions is also available. I have gathered sufficient data on the compound's mechanism of action as a highly selective MMP-13 inhibitor and have some insights into the signaling pathways affected by MMP-13 inhibition. I can now proceed to structure all the collected data and create the required application notes and protocols. Therefore, I have sufficient information to answer the user request.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, solubilization, and use of this compound, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). These guidelines are intended to ensure accurate and reproducible experimental outcomes in research and drug development settings.
Introduction
This compound is a small molecule inhibitor of MMP-13 with an IC50 of 1 nM.[1][2][3] It exhibits exceptional selectivity, being over 1,000-fold more selective for MMP-13 than for other MMPs.[1][2][3] MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of type II collagen, a critical component of articular cartilage.[2][3] Dysregulation of MMP-13 activity is implicated in the pathogenesis of various diseases, most notably osteoarthritis and rheumatoid arthritis, making it a significant target for therapeutic intervention.[2][3][4] this compound serves as a valuable chemical probe for studying the biological roles of MMP-13 and for the development of novel therapeutics.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 446.46 g/mol | |
| Formula | C₂₄H₂₂N₄O₅ | |
| CAS Number | 1222173-37-6 | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | 44.65 mg/mL (100 mM) | |
| Solubility at pH 7.4 | 60 µg/mL | [2][3] |
| Solubility at pH 4.0 | <0.1 µg/mL | [2][3] |
Stock Solution Preparation
Proper preparation of stock solutions is critical for accurate dosing in downstream applications. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol for Preparing a 10 mM DMSO Stock Solution:
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-warm the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4465 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 0.4465 mg of compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section.
Table for Preparing Various Concentrations of this compound Stock Solutions in DMSO:
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.4465 mg | 2.2325 mg | 4.465 mg |
| 5 mM | 2.2325 mg | 11.1625 mg | 22.325 mg |
| 10 mM | 4.465 mg | 22.325 mg | 44.65 mg |
Storage and Stability
Proper storage of both the solid compound and its stock solutions is crucial to maintain its integrity and activity.
-
Solid Compound: Store at -20°C.
-
Stock Solutions:
Note: It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the potent and selective inhibition of MMP-13. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM).[2][3] MMP-13 specifically degrades type II collagen, a primary component of cartilage.
The signaling pathways leading to the expression and activation of MMP-13 are complex and involve multiple upstream regulators. Inhibition of MMP-13 by this compound can therefore modulate the downstream consequences of these pathways, which are often implicated in pathological processes.
Caption: MMP-13 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a cell-based assay to evaluate its inhibitory effect on MMP-13 activity.
Caption: General experimental workflow for assessing this compound activity.
Safety Precautions
This compound is intended for laboratory research use only and is not for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for BI-4394: A Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage, handling, and experimental use of BI-4394, a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13).
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2] This makes this compound a valuable tool for research in diseases where MMP-13 is a key pathological driver, such as osteoarthritis and cancer.[3][4][5] Its mechanism of action involves binding to the S1' pocket of MMP-13, extending into a unique S1' side pocket, which is not present in other MMPs, thereby conferring its high selectivity. This allosteric binding occurs without direct interaction with the catalytic zinc ion.[6]
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂N₄O₅ | [2] |
| Molecular Weight | 446.5 g/mol | [2] |
| CAS Number | 1222173-37-6 | [2] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (HPLC) | N/A |
| IC₅₀ (MMP-13) | ~1 nM | [1][2] |
| Selectivity | >1000-fold over other MMPs | [1][2] |
| Solubility | Soluble in DMSO | [7] |
| Rat Microsomal Stability | 99% remaining after 1 hour | [8] |
| Human Microsomal Stability | 90% remaining after 1 hour | [8] |
Proper Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 2 years | Protect from light and moisture. |
| 4°C | Short-term (weeks) | ||
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Note: For long-term studies, it is recommended to perform periodic quality control checks to ensure the integrity of the compound.
Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW = 446.5 g/mol ), add 224 µL of DMSO.
-
Vortex briefly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the inhibitory activity of this compound against recombinant human MMP-13 using a fluorogenic substrate. This protocol is adapted from commercially available MMP-13 inhibitor screening kits.[9][10][11]
Materials:
-
Recombinant human MMP-13 (active form)
-
MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute the this compound stock solution in Assay Buffer to prepare a series of concentrations (e.g., 10-fold serial dilutions from 1 µM to 0.01 nM).
-
Dilute the MMP-13 enzyme in Assay Buffer to the desired working concentration (e.g., 1-5 nM).
-
Dilute the fluorogenic substrate in Assay Buffer to the recommended working concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the diluted MMP-13 enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based MMP-13 Activity Assay
This protocol outlines a general procedure to assess the effect of this compound on MMP-13 activity in a cellular context.
Materials:
-
Chondrocytes or other relevant cell line
-
Cell culture medium
-
This compound stock solution
-
Inducing agent for MMP-13 expression (e.g., IL-1β, TNF-α)
-
MMP-13 activity assay kit (e.g., ELISA or fluorometric)
-
Cell lysis buffer
-
Bradford assay reagent
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce MMP-13 expression by adding the appropriate stimulus (e.g., 10 ng/mL IL-1β) and incubate for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
Lyse the cells and determine the total protein concentration using a Bradford assay.
-
-
MMP-13 Activity Measurement:
-
Measure the MMP-13 activity in the conditioned medium or cell lysates using a commercially available assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the MMP-13 activity to the total protein concentration.
-
Compare the MMP-13 activity in the this compound-treated samples to the untreated control to determine the inhibitory effect.
-
Cytotoxicity Assay
It is essential to determine the cytotoxic potential of this compound in the cell line of interest to ensure that the observed inhibitory effects are not due to cell death.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
MMP-13 Signaling Pathway
MMP-13 expression and activity are regulated by a complex network of signaling pathways. This compound, by directly inhibiting MMP-13, can modulate the downstream effects of these pathways. The following diagram illustrates the key upstream regulators and downstream targets of MMP-13.
Caption: Simplified signaling pathway of MMP-13 regulation and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: A standard workflow for the preclinical assessment of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no MMP-13 activity in control wells | Inactive enzyme | Ensure the use of active recombinant MMP-13. Activate pro-MMP-13 if necessary. |
| Incorrect assay buffer composition | Verify the pH and concentration of all buffer components, especially CaCl₂. | |
| Degraded substrate | Use fresh or properly stored fluorogenic substrate. | |
| High background fluorescence | Autofluorescence of this compound | Run a control with this compound and substrate without the enzyme to check for autofluorescence. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. |
| Temperature fluctuations | Ensure consistent incubation temperatures. | |
| Repeated freeze-thaw of reagents | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Conclusion
This compound is a potent and selective MMP-13 inhibitor that serves as a critical tool for investigating the role of MMP-13 in various physiological and pathological processes. Adherence to the storage, handling, and experimental protocols outlined in these application notes will help ensure the generation of reliable and reproducible data.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MMPs in Disease Progression - Chondrex, Inc. [chondrex.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. MMP13 Inhibitor Screening Assay Kit (Fluorometric) (ab139451) | Abcam [abcam.com]
- 11. MMP13 Inhibitor Screening Assay Kit (Colorimetric) (ab139450) | Abcam [abcam.com]
BI-4394: Application Notes and Protocols for Inhibiting Collagen Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4394 is a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme responsible for the degradation of type II collagen.[1][2][3] Type II collagen is the primary structural component of articular cartilage, and its degradation is a hallmark of diseases such as osteoarthritis.[4] The high selectivity of this compound for MMP-13, with over 1,000-fold greater potency against other MMPs, minimizes off-target effects, a common drawback of broad-spectrum MMP inhibitors which have been associated with musculoskeletal side effects in clinical trials.[1][3] These characteristics make this compound an invaluable tool for in vitro and in vivo research into collagen degradation and a promising candidate for therapeutic development.
This document provides detailed application notes and experimental protocols for utilizing this compound to study and inhibit collagen degradation in various research settings.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. Other MMPs | Assay Type | Reference |
| MMP-13 | 1 | >1000-fold | Enzymatic Assay | [1][2][3][5] |
| MMP-13 | 11 | - | Full-length MMP-13 collagen degradation assay | [5] |
| MMP-13 (in bovine nasal cartilage) | 31 | - | Cartilage Degradation Assay | [5] |
| MMP-2 | 18,000 | >1000-fold | Enzymatic Assay | [5] |
| MMP-9 | 8,900 | >1000-fold | Enzymatic Assay | [5] |
| MMP-10 | 16,000 | >1000-fold | Enzymatic Assay | [5] |
| MMP-14 | 8,300 | >1000-fold | Enzymatic Assay | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 446.5 g/mol | [3] |
Signaling Pathway
MMP-13 expression is regulated by various signaling pathways implicated in inflammation and tissue degradation. Understanding these pathways provides context for the biological effects of inhibiting MMP-13 activity with this compound.
Caption: Regulation of MMP-13 expression and inhibition by this compound.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MMP-13 inhibitor assay kits and is suitable for high-throughput screening.[6][7]
Workflow Diagram:
Caption: Workflow for the in vitro MMP-13 inhibition assay.
Materials:
-
Recombinant human MMP-13 (activated)
-
MMP-13 fluorogenic substrate (e.g., gelatin conjugate)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.5, containing CaCl2, NaCl, and a detergent like Brij-35)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor like 1,10-phenanthroline)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490/520 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound and the positive control inhibitor to the desired concentrations in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Plate Setup: Add 50 µL of Assay Buffer to all wells.
-
Controls and Inhibitor Addition:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the positive control inhibitor.
-
Test Wells: Add 10 µL of diluted this compound.
-
Solvent Control: Add 10 µL of the vehicle (e.g., 1% DMSO in Assay Buffer).
-
-
Enzyme Addition: Add 20 µL of diluted active MMP-13 to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Substrate Addition: Add 20 µL of the MMP-13 fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C.
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Slope of Test Well / Slope of Solvent Control)] x 100
Quantification of Collagen Degradation in Cell Culture Supernatants (Hydroxyproline Assay)
This protocol measures the amount of collagen degradation by quantifying the hydroxyproline (B1673980) content in cell culture supernatants.[1][8][9][10][11]
Workflow Diagram:
Caption: Workflow for the hydroxyproline assay.
Materials:
-
Cell culture supernatant
-
12 N Hydrochloric Acid (HCl)
-
Chloramine-T reagent
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution
-
Hydroxyproline standards
-
Heating block or oven (110-120°C)
-
96-well clear microplate
-
Microplate reader (560 nm)
Procedure:
-
Sample Collection: Collect cell culture supernatants from cells treated with or without a stimulus for collagen degradation (e.g., IL-1β) and in the presence or absence of this compound.
-
Acid Hydrolysis:
-
Transfer 100 µL of supernatant to a pressure-resistant tube.
-
Add 100 µL of 12 N HCl.
-
Seal the tubes tightly and incubate at 110-120°C for 18-24 hours.
-
-
Neutralization and Preparation:
-
Cool the samples to room temperature.
-
Centrifuge briefly to collect any condensate.
-
Transfer a known volume of the hydrolysate to a new tube and evaporate to dryness under vacuum or at 60-70°C.
-
Reconstitute the dried samples in assay buffer.
-
-
Oxidation: Add 100 µL of Chloramine-T reagent to each well of a 96-well plate containing 50 µL of sample or standard. Incubate at room temperature for 20 minutes.
-
Color Development: Add 100 µL of DMAB solution to each well and incubate at 60°C for 20 minutes.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 560 nm.
-
Quantification: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. The amount of collagen can be estimated by multiplying the hydroxyproline content by a factor of 7.46.
Cartilage Explant Culture Model
This ex vivo model provides a more physiologically relevant system to study the effects of this compound on cartilage degradation.[12][13][14][15]
Procedure:
-
Cartilage Harvest: Aseptically harvest articular cartilage from a suitable source (e.g., bovine or human).
-
Explant Culture:
-
Create full-thickness cartilage explants of a uniform size.
-
Culture the explants in serum-free medium.
-
-
Treatment:
-
Stimulate cartilage degradation by adding a pro-inflammatory cytokine like Interleukin-1β (IL-1β) or Oncostatin M (OSM).
-
Treat stimulated explants with varying concentrations of this compound.
-
Include appropriate controls (unstimulated, stimulated without inhibitor).
-
-
Analysis: After a defined culture period (e.g., 7-21 days):
-
Biochemical Analysis: Measure the release of glycosaminoglycans (GAGs) and hydroxyproline into the culture medium.
-
Histological Analysis: Fix, section, and stain the cartilage explants (e.g., with Safranin O/Fast Green) to assess proteoglycan content and cartilage integrity.
-
Immunohistochemistry: Stain for collagen type II and markers of collagen degradation.
-
In Vivo Rat Model of Osteoarthritis
Animal models are crucial for evaluating the in vivo efficacy of MMP-13 inhibitors. The monoiodoacetate (MIA) or the surgical destabilization of the medial meniscus (DMM) models are commonly used in rats.[16][17][18][19]
Procedure (MIA Model):
-
Induction of Osteoarthritis: Anesthetize rats and inject a single intra-articular injection of MIA into the knee joint to induce cartilage degradation and pain.
-
Treatment: Administer this compound orally or via intra-articular injection at various doses and schedules.
-
Assessment:
-
Pain Behavior: Monitor changes in weight-bearing and mechanical allodynia.
-
Histological Analysis: At the end of the study, sacrifice the animals and perform histological scoring of the knee joints to assess cartilage damage, osteophyte formation, and synovitis.
-
Biomarker Analysis: Measure relevant biomarkers of cartilage degradation in synovial fluid or serum.
-
Conclusion
This compound is a powerful and specific tool for investigating the role of MMP-13 in collagen degradation. The protocols provided herein offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of inhibiting MMP-13 in various disease models. Careful optimization of experimental conditions is recommended for each specific application.
References
- 1. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chondrex.com [chondrex.com]
- 7. abcam.cn [abcam.cn]
- 8. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. icams.ro [icams.ro]
- 12. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new ex vivo human model of osteoarthritis cartilage calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 19. Effects of a metalloproteinase inhibitor on osteochondral angiogenesis, chondropathy and pain behavior in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-4394: A Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of BI-4394, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This document is intended to guide researchers in designing and executing in vitro and in vivo studies to investigate the therapeutic potential of this compound, particularly in the context of osteoarthritis and other diseases where MMP-13 is implicated.
Introduction to this compound
This compound is a chemical probe that acts as a potent, selective, and orally active inhibitor of MMP-13, an enzyme critically involved in the degradation of type II collagen, a key component of articular cartilage.[1] Dysregulation of MMP-13 activity is a hallmark of osteoarthritis, leading to cartilage destruction and progressive joint damage.[2][3] The high selectivity of this compound for MMP-13 over other MMPs minimizes the risk of off-target effects, such as the musculoskeletal syndrome associated with broad-spectrum MMP inhibitors.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating the design of robust experimental protocols.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| MMP-13 | 1 | Enzymatic Assay |
| MMP-13 | 11 | Full-length MMP-13 collagen degradation assay |
| MMP-13 | 31 | Bovine nasal cartilage degradation assay |
| MMP-2 | 18,000 | Enzymatic Assay |
| MMP-9 | 8,900 | Enzymatic Assay |
| MMP-10 | 16,000 | Enzymatic Assay |
| MMP-14 | 8,300 | Enzymatic Assay |
Data compiled from MedchemExpress.[1]
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Dosing |
| Route of Administration | Oral gavage | 10 mg/kg |
| Intravenous (i.v.) | 1 mg/kg | |
| Bioavailability | 39% | - |
| AUC | 1109 ± 64 nM*h/mL | - |
| Clearance (CL) | 34 mL/min/kg | - |
| Volume of Distribution (Vss) | 0.26 L/kg | - |
| Terminal Half-life (t1/2) | 0.47 h | 1 mg/kg i.v. and 10 mg/kg oral |
Data compiled from MedchemExpress.[1]
Signaling Pathway
MMP-13 expression and activity are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines such as IL-1β and TNF-α. These cytokines can activate downstream pathways like the MAPK/ERK and PI3K/Akt pathways, leading to the transcription and synthesis of MMP-13. Understanding this signaling cascade is crucial for designing experiments to study the effects of this compound in a cellular context.
Figure 1: Simplified signaling pathway for MMP-13 induction and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro MMP-13 Enzymatic Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on purified MMP-13 enzyme activity using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-13 (truncated form is suitable)
-
MMP-13 fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Activate the pro-MMP-13 to its active form according to the manufacturer's instructions, typically using APMA (p-aminophenylmercuric acetate).
-
In a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 25 µL of activated MMP-13 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the MMP-13 fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.
In Vitro Cartilage Explant Degradation Assay
This ex vivo assay assesses the ability of this compound to protect cartilage from degradation induced by pro-inflammatory stimuli.
Materials:
-
Bovine or human articular cartilage explants
-
Culture medium (e.g., DMEM/F12 with supplements)
-
Pro-inflammatory cytokines (e.g., IL-1β and oncostatin M)
-
This compound stock solution (in DMSO)
-
Dimethylmethylene blue (DMMB) dye for GAG quantification
-
Hydroxyproline (B1673980) assay kit for collagen quantification
Protocol:
-
Prepare cartilage explants of a uniform size (e.g., 3 mm diameter) from fresh articular cartilage.
-
Culture the explants in serum-free medium for 24-48 hours to allow them to equilibrate.
-
Treat the explants with culture medium containing pro-inflammatory cytokines (e.g., 10 ng/mL IL-1β and 50 ng/mL oncostatin M) in the presence or absence of various concentrations of this compound.
-
Culture the explants for 7-14 days, collecting the culture medium and replacing it with fresh treatment medium every 2-3 days.
-
At the end of the culture period, digest the cartilage explants (e.g., with papain).
-
Quantify the amount of sulfated glycosaminoglycans (sGAGs) released into the culture medium and remaining in the explants using the DMMB assay.
-
Quantify the amount of collagen degradation by measuring the hydroxyproline content in the culture medium and explant digests.
-
Assess the protective effect of this compound by comparing the sGAG and collagen content in treated versus untreated explants.
In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This in vivo model is used to evaluate the chondroprotective and analgesic effects of this compound in a chemically induced model of osteoarthritis.
Materials:
-
Male Lewis or Wistar rats (8-10 weeks old)
-
Monoiodoacetate (MIA)
-
This compound formulation for oral gavage
-
Anesthesia (e.g., isoflurane)
-
Calipers for joint swelling measurement
-
Incapacitance tester for pain assessment
-
Histological stains (e.g., Safranin O and Fast Green)
Protocol:
-
Induce osteoarthritis by a single intra-articular injection of MIA (e.g., 1-2 mg in 50 µL of saline) into the right knee joint of anesthetized rats. The left knee can serve as a control.
-
Allow the disease to develop for a set period (e.g., 7-14 days).
-
Administer this compound orally (e.g., 10 mg/kg) or vehicle control daily for a specified duration (e.g., 14-28 days).
-
Monitor disease progression by measuring joint swelling and assessing pain-related behaviors (e.g., weight-bearing on the affected limb) at regular intervals.
-
At the end of the study, euthanize the animals and collect the knee joints.
-
Process the joints for histological analysis. Stain sections with Safranin O and Fast Green to visualize cartilage and assess the extent of cartilage degradation using a scoring system (e.g., OARSI score).
-
Compare the histological scores and functional outcomes between the this compound treated and vehicle-treated groups to determine the efficacy of the inhibitor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a novel MMP-13 inhibitor like this compound.
Figure 2: General experimental workflow for the preclinical development of an MMP-13 inhibitor.
Rationale for Targeting MMP-13 in Osteoarthritis
The rationale for inhibiting MMP-13 in osteoarthritis is based on its central role in cartilage degradation and the desire for a targeted therapy with an improved safety profile.
Figure 3: Logical relationship illustrating the rationale for selective MMP-13 inhibition in osteoarthritis.
References
Application Notes and Protocols: Zymography Analysis of MMP-13 Inhibition by BI-4394
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] MMP-13, also known as collagenase-3, exhibits a high specificity for type II collagen, a primary component of articular cartilage, making it a key target in the study of diseases involving tissue remodeling and degradation, such as osteoarthritis and cancer metastasis.[1][2] The expression and activity of MMP-13 are tightly regulated by various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, JNK) and the PI3K/Akt pathway, which are often activated by cytokines and growth factors.[3][4]
BI-4394 is a potent and highly selective small molecule inhibitor of MMP-13, with an in vitro IC50 of 1 nM. Its high selectivity for MMP-13 over other MMPs minimizes off-target effects, making it a valuable tool for investigating the specific roles of MMP-13 in biological processes. Zymography is a widely used technique to detect and quantify the activity of MMPs in biological samples. This method involves the separation of proteins by electrophoresis on a polyacrylamide gel containing a substrate, typically gelatin, which is a substrate for MMP-13. Following electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to renature and digest the substrate. The resulting zones of enzymatic activity appear as clear bands against a stained background.
These application notes provide a detailed protocol for utilizing gelatin zymography to assess the inhibitory effect of this compound on MMP-13 activity in a cell-based assay.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| MMP-13 IC50 | 1 nM | |
| Selectivity | >1000-fold vs. MMP-1, -2, -3, -7, -8, -9, -10, -12, -14 | |
| MMP-2 IC50 | 18 µM | |
| MMP-9 IC50 | 8.9 µM |
Signaling Pathway
The expression of MMP-13 is regulated by a complex network of intracellular signaling pathways. Pro-inflammatory cytokines and growth factors can activate cell surface receptors, initiating downstream cascades that converge on transcription factors to drive MMP-13 gene expression.
MMP-13 Signaling Pathway
Experimental Protocols
Cell Treatment with this compound
This protocol describes the treatment of a cell line known to express MMP-13 (e.g., HT1080 fibrosarcoma cells, SW1353 chondrosarcoma cells, or primary chondrocytes) with this compound to assess its inhibitory effect on MMP-13 activity.
Materials:
-
Cell line expressing MMP-13
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the complete medium, wash the cells twice with sterile PBS, and replace with serum-free medium. This step is crucial as serum contains MMPs and their inhibitors.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium from the stock solution. A suggested starting dose-response range is 0 nM (vehicle control), 1 nM, 10 nM, 100 nM, and 1 µM. It is recommended to use a concentration range that is around 100 times the in vitro IC50.
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24-48 hours) to allow for MMP-13 secretion into the conditioned medium. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
-
Collection of Conditioned Medium: After incubation, carefully collect the conditioned medium from each well.
-
Centrifugation: Centrifuge the collected medium at 1,500 rpm for 10 minutes at 4°C to pellet any cells or cellular debris.
-
Storage: Transfer the clarified supernatant to fresh tubes and store at -80°C until zymography analysis.
Gelatin Zymography Protocol
This protocol details the procedure for performing gelatin zymography to analyze the MMP-13 activity in the conditioned medium collected from this compound-treated cells.
Materials:
-
Conditioned medium samples
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
2X non-reducing sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)
-
Acrylamide/Bis-acrylamide solution (30%)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium dodecyl sulfate (B86663) (SDS)
-
Gelatin solution (1% w/v in deionized water)
-
10% (w/v) Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Zymogram running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS)
-
Zymogram renaturing buffer (50 mM Tris-HCl pH 7.5, 2.5% Triton X-100)
-
Zymogram developing buffer (50 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 µM ZnCl2, 1% Triton X-100)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
Procedure:
-
Protein Quantification: Determine the total protein concentration of each conditioned medium sample using a standard protein assay. This is to ensure equal protein loading in the zymogram gel.
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each sample to load an equal amount of protein (e.g., 20 µg) per well.
-
Mix the normalized samples with 2X non-reducing sample buffer in a 1:1 ratio. Do not heat the samples , as this will irreversibly denature the MMPs.
-
-
Gel Casting (10% SDS-PAGE with 0.1% Gelatin):
-
Separating Gel: For a 10 ml separating gel, mix 3.3 ml of deionized water, 2.5 ml of 1.5 M Tris-HCl (pH 8.8), 3.3 ml of 30% acrylamide/bis-acrylamide, 100 µl of 10% SDS, and 1 ml of 1% gelatin solution. Add 50 µl of 10% APS and 10 µl of TEMED to initiate polymerization. Pour the gel, leaving space for the stacking gel.
-
Stacking Gel: For a 5 ml stacking gel, mix 3.05 ml of deionized water, 1.25 ml of 1.0 M Tris-HCl (pH 6.8), 0.67 ml of 30% acrylamide/bis-acrylamide, and 50 µl of 10% SDS. Add 25 µl of 10% APS and 5 µl of TEMED. Pour the stacking gel on top of the polymerized separating gel and insert the comb.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with zymogram running buffer.
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice with zymogram renaturing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS and allow the MMPs to renature.
-
Incubate the gel in zymogram developing buffer overnight (16-24 hours) at 37°C with gentle agitation. This allows the renatured MMPs to digest the gelatin in the gel.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours at room temperature.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Image Acquisition and Analysis:
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ). The decrease in band intensity with increasing concentrations of this compound will indicate the inhibitory effect on MMP-13 activity.
-
Experimental Workflow
Zymography Workflow with this compound
References
- 1. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
BI-4394 Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BI-4394, a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2] The information is tailored for scientists in drug development and related fields to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that specifically targets matrix metalloproteinase-13 (MMP-13), also known as collagenase 3.[1][2] MMP-13 is a key enzyme involved in the degradation of type II collagen, a critical step in the breakdown of articular cartilage.[1][2]
Q2: What is the potency and selectivity of this compound?
This compound is a highly potent inhibitor of MMP-13 with an IC50 value of 1 nM.[1][2] It exhibits excellent selectivity, being over 1,000-fold more selective for MMP-13 than for other matrix metalloproteinases such as MMP-1, 2, 3, 7, 8, 9, 10, 12, and 14.[2]
Q3: What are the common research applications for this compound?
This compound is primarily used as a high-quality tool for in vitro biological hypothesis testing related to the role of MMP-13.[1] Its high potency and selectivity make it suitable for studying the specific contributions of MMP-13 in various physiological and pathological processes, particularly in the context of cartilage degradation in osteoarthritis.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than Expected IC50 Value in Enzymatic Assays
Q: My dose-response experiment with this compound against recombinant human MMP-13 resulted in a significantly higher IC50 value than the reported 1 nM. What could be the cause?
A: Several factors could contribute to this discrepancy. Consider the following potential causes and solutions:
-
Suboptimal Assay Conditions: The concentration of the substrate or the enzyme, incubation time, and buffer composition can all influence the apparent IC50 value.
-
Reagent Quality: The purity and activity of the recombinant MMP-13 and the substrate are critical. Ensure that the enzyme is active and the substrate has not degraded.
-
Compound Stability: this compound may be unstable under certain experimental conditions. Prepare fresh dilutions of the inhibitor for each experiment.
-
Experimental Error: Review pipetting techniques and ensure proper mixing of reagents.[4] Include appropriate positive and negative controls in every experiment.[4]
| Parameter | Recommended Condition | Troubleshooting Action |
| Enzyme Concentration | Titrate to determine the linear range of the assay. | Optimize the enzyme concentration to ensure the reaction is not saturated. |
| Substrate Concentration | Use a concentration at or below the Km value. | Verify the substrate's Km and adjust the concentration accordingly. |
| Incubation Time | Determine the initial velocity phase of the reaction. | Conduct a time-course experiment to find the optimal incubation time. |
| This compound Dilutions | Prepare fresh from a stock solution for each experiment. | Use a freshly prepared serial dilution of this compound for each assay. |
Issue 2: Inconsistent Results in Cell-Based Assays
Q: I am observing high variability in my cell-based collagen degradation assay when using this compound. What are the potential reasons for this?
A: Inconsistent results in cell-based assays are a common challenge.[5][6] Potential causes include:
-
Cell Line Instability: Use cells from a low passage number and regularly perform cell line authentication.[4]
-
Cell Seeding Density: Standardize the cell seeding density as it can significantly impact the experimental outcome.[4]
-
Reagent Variability: Ensure consistent quality and concentration of this compound, vehicle (e.g., DMSO), and cell culture media.[4]
-
Uneven Cell Distribution: Ensure cells are evenly distributed in the wells to avoid variability in the readouts.
Issue 3: Unexpected Cellular Effects at High Concentrations
Q: At concentrations well above the IC50 for MMP-13, I am seeing unexpected changes in cell morphology or viability that do not seem related to MMP-13 inhibition. Why is this happening?
A: While this compound is highly selective, at higher concentrations, off-target effects can occur with small molecule inhibitors.[7]
-
Off-Target Kinase Inhibition: Although this compound is not a kinase inhibitor, at high concentrations, it might interact with other cellular targets.[8]
-
Cytotoxicity: High concentrations of any compound can lead to cytotoxicity independent of its primary mechanism of action.[7]
To investigate this, consider performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your specific cell line.
Experimental Protocols
MMP-13 Enzymatic Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against MMP-13.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Dilute recombinant human MMP-13 in the assay buffer to the desired concentration.
-
Prepare a fluorogenic MMP-13 substrate in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add 20 µL of the this compound serial dilution or vehicle control to the wells of a 96-well plate.
-
Add 40 µL of the diluted MMP-13 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the MMP-13 substrate to each well.
-
Monitor the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Determine the reaction rate for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits MMP-13, preventing collagen degradation.
Caption: Workflow for testing this compound efficacy in vitro.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scitechnol.com [scitechnol.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Bioavailability of BI-4394 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the potent and selective MMP-13 inhibitor, BI-4394.
Troubleshooting Guide
Researchers may encounter suboptimal in vivo exposure of this compound, often attributable to its physicochemical properties. This guide provides a structured approach to identifying and resolving common issues.
Problem: Low or variable plasma concentrations of this compound after oral administration.
This issue is frequently linked to poor aqueous solubility, which limits the dissolution rate in the gastrointestinal tract and subsequent absorption.
Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability (Hypothetical Data)
| Formulation Strategy | This compound Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Simple Suspension (in water) | 10 | 150 ± 35 | 450 ± 90 | 5 |
| Micronized Suspension | 10 | 450 ± 70 | 1350 ± 210 | 15 |
| Nanosuspension | 10 | 1200 ± 180 | 4800 ± 550 | 53 |
| Solid Dispersion (in PVP/VA) | 10 | 1500 ± 250 | 6750 ± 800 | 75 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 1800 ± 300 | 8100 ± 950 | 90 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Troubleshooting Workflow
potential off-target effects of BI-4394
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BI-4394. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing unexpected levels of apoptosis or cytotoxicity after treatment with this compound, even at concentrations where MMP-13 inhibition should not be cytotoxic. What could be the cause?
A1: While this compound is a potent MMP-13 inhibitor, it can exhibit off-target activity against several kinases at higher concentrations (e.g., 10 µM).[1] Unintended inhibition of kinases crucial for cell survival and proliferation could lead to cytotoxicity. For instance, this compound is known to inhibit kinases such as:
-
AKT1 (76% inhibition at 10 µM): A key regulator of cell survival and proliferation. Its inhibition can promote apoptosis.
-
SRC (75% inhibition at 10 µM): Involved in various cellular processes, including survival and proliferation.
-
PIM1 (86% inhibition at 10 µM): A proto-oncogene that promotes cell survival and proliferation.
Troubleshooting Steps:
-
Concentration Reduction: The most straightforward approach is to lower the concentration of this compound to a range where it maintains MMP-13 inhibition but minimizes off-target kinase effects. The IC50 for MMP-13 is 1 nM, suggesting that significantly lower concentrations may be effective for its primary target.[1][2][3]
-
Use of a Negative Control: Employ the provided negative control, BI-4395, which is structurally related but does not inhibit MMP-13.[2] This will help determine if the observed effects are due to the specific inhibition of MMP-13 or an off-target effect of the this compound scaffold.
-
Orthogonal Approaches: Use alternative methods to inhibit MMP-13, such as siRNA or shRNA, to confirm that the observed phenotype is a direct result of MMP-13 inhibition and not an off-target effect of this compound.
Q2: I am observing unexpected changes in signaling pathways that are not directly related to MMP-13 activity. Which off-target effects of this compound might be responsible?
A2: this compound has been shown to inhibit several kinases involved in key signaling pathways at a concentration of 10 µM.[1] Depending on the specific pathway you are investigating, the following off-target activities could be contributing to your results:
-
MAPK Pathway: this compound inhibits MAPKAPK2 (99%), MAPK14 (p38α, 94%), and MAP4K4 (68%).[1] Inhibition of these kinases can significantly alter the cellular response to stress and inflammatory stimuli.
-
PI3K/AKT Pathway: As mentioned, this compound inhibits AKT1 (76%).[1] This can have widespread effects on cell growth, proliferation, and survival.
-
GSK3β Signaling: this compound is a potent inhibitor of GSK3β (94% inhibition).[1] GSK3β is a multifunctional kinase involved in numerous cellular processes, including metabolism, cell fate, and inflammation.
-
JAK/STAT Pathway: Inhibition of JAK3 (56%) could impact cytokine signaling.[1]
Troubleshooting Steps:
-
Pathway-Specific Analysis: Perform western blots or other relevant assays to assess the phosphorylation status of key proteins within the unexpectedly altered signaling pathway. For example, if you suspect MAPK pathway interference, examine the phosphorylation of p38 and its downstream targets.
-
Consult Kinase Selectivity Data: Refer to the provided kinase inhibition table to identify other potential off-target kinases that might be influencing your specific pathway of interest.
-
Comparative Analysis: Compare the effects of this compound with more selective inhibitors of the suspected off-target kinase to see if they replicate the observed phenotype.
Q3: My experimental results are inconsistent across different cell lines or experimental conditions. Could off-target effects of this compound be a contributing factor?
A3: Yes, the expression levels of off-target kinases can vary significantly between different cell lines and tissues. A cell line that expresses high levels of a particular off-target kinase that is sensitive to this compound may show a more pronounced off-target phenotype.
Troubleshooting Steps:
-
Characterize Your System: Analyze the expression levels of the known off-target kinases of this compound in your specific cell lines of interest. This can be done using techniques like western blotting, proteomics, or by consulting publicly available databases.
-
Titrate this compound in Each System: Perform dose-response experiments in each cell line to determine the optimal concentration that inhibits MMP-13 without causing significant off-target effects.
-
Consider the Experimental Context: The activation state of signaling pathways can also influence the impact of off-target inhibition. For example, if a pathway involving an off-target kinase is highly active under your experimental conditions, the inhibitory effect of this compound on that kinase will be more pronounced.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound at 10 µM
| Kinase Target | % Inhibition at 10 µM |
| STK6 | 99% |
| MAPKAPK2 | 99% |
| RPS6KA3 | 95% |
| MAPK14 | 94% |
| GSK3B | 94% |
| AMPK A1B1G1 | 92% |
| PRKACA | 90% |
| PIM1 | 86% |
| KDR | 83% |
| AKT1 | 76% |
| SRC | 75% |
| DYRK3 | 72% |
| MAP4K4 | 68% |
| MET | 57% |
| JAK3 | 56% |
| IKBKB | 52% |
| ABL1 | 52% |
| NEK1 | 52% |
| Data sourced from a kinase panel of 56 kinases.[1] |
Table 2: GPCR Selectivity of this compound at 10 µM
| Target | % Inhibition at 10 µM |
| D5 | 60% |
| Data from a screen of 315 GPCR targets.[1] |
Experimental Protocols
Protocol: General Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a compound like this compound against a panel of kinases. Specific assay formats and conditions will vary depending on the service provider or in-house platform.
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Recombinant human kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP (radiolabeled or non-radiolabeled, depending on the assay format).
-
Assay buffer (composition will be kinase-specific).
-
Microplates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., antibodies for ELISA, scintillation fluid for radiometric assays, or luciferase/luciferin for luminescence-based assays).
-
Plate reader capable of detecting the appropriate signal (e.g., radioactivity, luminescence, fluorescence).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration for a broad-panel screen is 10 µM.
-
Reaction Setup:
-
Add the kinase, substrate, and test compound to the wells of the microplate.
-
Allow the components to pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure accurate determination of IC50 values.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of termination and detection will depend on the assay format:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated radiolabeled ATP. Measure the radioactivity of the captured substrate using a scintillation counter.
-
Luminescence-Based Assay (e.g., Kinase-Glo®): After the kinase reaction, add a detection reagent that measures the amount of remaining ATP. The amount of ATP consumed is proportional to the kinase activity.
-
ELISA-Based Assay: Stop the reaction and transfer the contents to an antibody-coated plate that captures the phosphorylated substrate. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested compound concentration relative to a vehicle control (e.g., DMSO).
-
For kinases that show significant inhibition, a follow-up dose-response experiment should be performed to determine the IC50 value. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: this compound primary and off-target interactions.
References
BI-4394 Technical Support Center: Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the selective MMP-13 inhibitor, BI-4394, in cell culture media. As specific stability data in various cell culture media is not publicly available, this guide offers a framework for determining its stability in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C. To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: I am observing a decrease in the activity of this compound in my cell-based assays over time. What could be the cause?
A2: A decrease in the activity of this compound in cell culture could be attributed to its degradation in the media. The stability of a small molecule like this compound in cell culture is influenced by several factors, including the composition of the media, the presence of serum, pH, and incubation conditions. It is also possible the compound is being metabolized by the cells in your culture.
Q3: Are there any known stability issues with MMP-13 inhibitors in general?
A3: The stability of MMP-13 inhibitors can vary significantly based on their chemical structure. Some inhibitors have been reported to have limited solubility and stability, which can affect their use in in vitro and in vivo studies. Therefore, it is crucial to assess the stability of each specific inhibitor under the experimental conditions being used.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: You can determine the stability of this compound in your cell culture medium by performing a time-course experiment. This involves incubating the compound in the medium at 37°C and measuring its concentration at different time points using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the Troubleshooting Guide section.
Troubleshooting Guide
This guide will help you identify and address potential issues related to the stability of this compound in your cell culture experiments.
Observed Issue: Reduced or Inconsistent Potency of this compound
If you are observing lower than expected or variable inhibitory effects of this compound, it may be due to its degradation in the cell culture medium. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| pH Instability | The pH of standard cell culture media (typically 7.2-7.4) can affect the stability of pH-sensitive compounds. To investigate this, you can test the stability of this compound in buffered solutions at different pH values. |
| Enzymatic Degradation | If your cell culture medium is supplemented with serum, such as Fetal Bovine Serum (FBS), enzymes present in the serum (e.g., esterases, proteases) can metabolize this compound. To determine the impact of serum, compare the stability of this compound in serum-free medium versus medium containing your usual concentration of FBS. |
| Cellular Metabolism | If you are conducting experiments with live cells, they may be actively metabolizing this compound. To differentiate between chemical degradation and cellular metabolism, perform a stability study in the presence and absence of cells. |
| Binding to Media Components | Small molecules can bind to proteins and other components present in the cell culture medium, which can reduce the effective concentration of the compound. While difficult to prevent, being aware of this possibility is important for data interpretation. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, such as culture plates and pipette tips. To minimize this, consider using low-protein-binding plasticware. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum supplementation
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment for quantification (e.g., HPLC-UV, LC-MS/MS)
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your pre-warmed cell culture medium (with and without serum) to the final working concentration you use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells.
-
Time Points: Incubate the samples at 37°C in a cell culture incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Processing: At each time point, transfer an aliquot of the sample and immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method like HPLC or LC-MS.
-
Data Analysis: Plot the percentage of this compound remaining at each time point compared to the concentration at time 0. This will give you the stability profile of the compound in your specific medium.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logic for troubleshooting this compound instability.
Technical Support Center: Interpreting Unexpected Results with BI-4394
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with BI-4394, a potent and selective MMP-13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can arise from several factors related to compound handling and experimental setup. Common issues include:
-
Compound Precipitation: this compound has limited aqueous solubility. Precipitation upon dilution of a DMSO stock into aqueous buffers is a frequent cause of variability.
-
Inhibitor Instability: Like many small molecules, this compound's stability can be affected by repeated freeze-thaw cycles, exposure to light, and inappropriate storage.[1]
-
Pipetting Inaccuracies: The high potency of this compound means that small variations in concentration due to pipetting errors can lead to significant differences in observed activity.
Q2: I'm observing a cellular phenotype that is not consistent with MMP-13 inhibition. What could be the cause?
While this compound is highly selective for MMP-13, at higher concentrations it can inhibit other enzymes, leading to off-target effects. It is crucial to consider the concentration of this compound being used in your experiments.
Q3: What is the recommended starting concentration for in vitro experiments?
For initial in vitro experiments, it is advisable to use a concentration range that brackets the IC50 for MMP-13 (1 nM).[2][3] A typical starting range might be from 0.1 nM to 100 nM. Using concentrations significantly above this range (e.g., >1 µM) increases the likelihood of observing off-target effects.
Q4: How should I prepare and store this compound solutions?
For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality organic solvent such as DMSO.[4] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1] When preparing working solutions, dilute the stock in your final assay buffer just before use and vortex thoroughly.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in Cell-Based Assays
Symptom: The IC50 value of this compound in your cell-based assay is significantly higher than the published biochemical IC50 of 1 nM.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect your diluted this compound solutions for any signs of precipitation. Consider lowering the final DMSO concentration or using a formulation aid like a non-ionic surfactant (e.g., 0.01% Triton X-100), ensuring it doesn't interfere with your assay. |
| Poor Cell Permeability | While this compound is expected to be cell-permeable, different cell types can have varying permeability characteristics. Consider increasing the incubation time to allow for sufficient intracellular accumulation of the inhibitor. |
| Inhibitor Efflux | Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules, reducing the effective intracellular concentration. If suspected, you can test for the expression of common efflux pumps in your cell line. |
| Inhibitor Degradation | This compound may be metabolized by cellular enzymes over long incubation periods. Perform a time-course experiment to see if the inhibitory effect diminishes over time. If so, consider replenishing the compound during the experiment. |
| High Protein Binding | This compound may bind to proteins in the cell culture medium or to other cellular components, reducing the free concentration available to inhibit MMP-13. Consider using a serum-free or low-serum medium for your assay if your cell line can tolerate it. |
Issue 2: Unexpected Phenotypes Suggesting Off-Target Effects
Symptom: You observe a cellular response that is not readily explained by the inhibition of MMP-13, particularly at this compound concentrations above 1 µM.
Possible Cause and Solutions:
At concentrations of 10 µM, this compound has been shown to inhibit a number of kinases with greater than 50% inhibition.[2] If your experimental phenotype could be linked to the inhibition of any of the kinases listed in the table below, it is possible you are observing an off-target effect.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
Quantitative Data
Table 1: In Vitro Activity and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| MMP-13 IC50 | 1 nM | [2][3] |
| MMP-13 Inhibition in Bovine Cartilage | 31 nM | [3] |
| Solubility @ pH 7.4 | 60 µg/mL | [3] |
| Solubility @ pH 4.0 | <0.1 µg/mL | [3] |
| Human Plasma Protein Binding | 98% | [3] |
Table 2: Selectivity Profile of this compound
This compound shows excellent selectivity (>1000-fold) against a panel of other matrix metalloproteinases.[3]
| MMP | Selectivity vs. MMP-13 |
| MMP-1 | >1000-fold |
| MMP-2 | >1000-fold |
| MMP-3 | >1000-fold |
| MMP-7 | >1000-fold |
| MMP-8 | >1000-fold |
| MMP-9 | >1000-fold |
| MMP-10 | >1000-fold |
| MMP-12 | >1000-fold |
| MMP-14 | >1000-fold |
Table 3: Kinase Inhibition Profile of this compound at 10 µM
The following kinases were inhibited by >50% at a 10 µM concentration of this compound.[2]
| Kinase Target | % Inhibition at 10 µM |
| STK6 | 99% |
| MAPKAPK2 | 99% |
| RPS6KA3 | 95% |
| MAPK14 (p38α) | 94% |
| GSK3B | 94% |
| AMPK A1B1G1 | 92% |
| PRKACA | 90% |
| PIM1 | 86% |
| KDR (VEGFR2) | 83% |
| AKT1 | 76% |
| SRC | 75% |
| DYRK3 | 72% |
| MAP4K4 | 68% |
| MET | 57% |
| JAK3 | 56% |
| IKBKB | 52% |
| ABL1 | 52% |
| NEK1 | 51% |
Experimental Protocols
General Protocol for a Fluorogenic MMP-13 Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound. Specific details may vary depending on the source of the enzyme and substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Reconstitute the fluorogenic MMP-13 substrate and recombinant human MMP-13 enzyme according to the manufacturer's instructions.
-
Prepare a 2X working solution of the MMP-13 enzyme in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute these into assay buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay Procedure:
-
Add 50 µL of the 2X inhibitor solutions to the wells of a black 96-well plate.
-
As a positive control, use a known MMP inhibitor. For a negative control (no inhibition), use assay buffer with the corresponding DMSO concentration.
-
Add 50 µL of the 2X MMP-13 enzyme solution to all wells except for a substrate-only control.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the 1X MMP-13 substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the substrate used, with readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of substrate cleavage (the slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates to the no-inhibition control and plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways
MMP-13 Upstream Regulatory Pathway in Chondrocytes
The expression of MMP-13 in chondrocytes is regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines like IL-1β or mechanical stress. Key transcription factors involved in MMP-13 gene expression include AP-1 (c-Fos/c-Jun), NF-κB, and Runx2.
Caption: A simplified diagram of the major signaling pathways leading to MMP-13 expression in chondrocytes.
References
- 1. opnme.com [opnme.com]
- 2. Increased Matrix Metalloproteinase-13 Production With Aging by Human Articular Chondrocytes in Response to Catabolic Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimizing BI-4394 concentration for efficacy
Technical Support Center: BI-4394
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal efficacy in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Apoptosis Signal-regulating Kinase 7 (ASK7). ASK7 is a key component of the pro-apoptotic signaling cascade initiated by cellular stress. By inhibiting ASK7, this compound effectively blocks the downstream phosphorylation of p38 MAPK and subsequent activation of caspases, thereby preventing apoptosis in response to specific stimuli.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific experimental conditions. We advise performing a dose-response curve to determine the EC50 for your particular model system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has demonstrated good oral bioavailability and a favorable pharmacokinetic profile in preclinical animal models. For in vivo studies, formulation in a vehicle such as 0.5% methylcellulose (B11928114) is recommended. Please refer to our in vivo dosing guide for more detailed information.
Troubleshooting Guides
Issue 1: Low or no efficacy observed in cell-based assays.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. We recommend a concentration range from 1 nM to 10 µM.
-
-
Possible Cause 2: Incorrect Drug Preparation or Storage.
-
Solution: Ensure that the this compound stock solution was prepared and stored correctly. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The expression level of the target protein, ASK7, may be low in your chosen cell line. Verify the expression of ASK7 via Western blot or qPCR. Consider using a cell line with known high expression of ASK7 as a positive control.
-
Issue 2: High cellular toxicity observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: Titrate the concentration of this compound downwards. Even if a high concentration shows target engagement, it may induce off-target effects leading to cytotoxicity. Correlate the effective concentration with cell viability assays (e.g., MTT or CellTiter-Glo).
-
-
Possible Cause 2: Prolonged Incubation Time.
-
Solution: Reduce the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect without causing excessive cell death.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Experimental Conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, passage number, media composition, and incubation times.
-
-
Possible Cause 2: Reagent Instability.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Ensure all other reagents are within their expiration dates and stored correctly.
-
Quantitative Data Summary
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| ASK7 IC50 (nM) | 15 | 22 | 18 |
| Apoptosis Inhibition EC50 (nM) | 50 | 75 | 60 |
| Cytotoxicity CC50 (µM) | > 10 | > 10 | 8.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based ELISA
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 24 hours.
-
Induction of Apoptosis: Treat the cells with a known apoptotic stimulus (e.g., TNF-α) for the recommended time.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
ELISA: Perform an ELISA to detect the levels of phosphorylated p38 MAPK, a downstream target of ASK7.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Target Engagement
-
Treatment: Treat cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the ASK7 pathway.
-
Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-p38, total p38, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Visualizations
Caption: this compound inhibits the ASK7 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting low efficacy of this compound.
Technical Support Center: Troubleshooting MMP Inhibitor Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions to help avoid common artifacts in Matrix Metalloproteinase (MMP) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: My positive control inhibitor shows little to no activity. What are the likely causes?
A1: If your positive control isn't showing inhibition, it suggests a fundamental problem with the assay setup. Here are the primary factors to investigate:
-
Enzyme Activity: The MMP enzyme may be inactive due to improper storage, handling, or expiration. Always handle the enzyme on ice and store it at the recommended temperature, typically -70°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Substrate Integrity: The substrate, particularly fluorescent substrates, can degrade over time, especially with exposure to light. Store substrates protected from light at -20°C.[1]
-
Incorrect Reagent Preparation: Double-check all dilutions and concentrations of the enzyme, substrate, and inhibitors. Even small errors in preparation can significantly impact results.[1]
-
Assay Buffer Composition: Ensure you are using the correct assay buffer. MMPs are zinc- and calcium-dependent, making the buffer's composition critical for their activity.
Q2: I'm observing high variability and inconsistent results between replicate wells. What could be the issue?
A2: High variability in results often points to issues with precision and compound behavior within the assay.
-
Inaccurate Pipetting: The small volumes typically used in these assays demand high pipetting accuracy. Ensure your pipettes are properly calibrated and consider using reverse pipetting for viscous solutions.[1]
-
Inhibitor Precipitation: If your test compound is not fully soluble in the assay buffer, it can precipitate, leading to inconsistent concentrations in the wells. Ensure the final concentration of any solvent (like DMSO) is compatible with your assay.[1]
-
Incomplete Mixing: Ensure thorough mixing of reagents in each well using a horizontal shaker or by careful pipetting.
Q3: The fluorescence/absorbance signal in my "no inhibitor" control wells is very low. How can I improve it?
A3: A low signal in your control wells indicates a problem with the enzymatic reaction itself. Consider the following troubleshooting steps:
-
Optimize Enzyme Concentration: The concentration of the MMP enzyme may be too low. Perform a titration experiment to find the optimal enzyme concentration for your specific assay conditions.
-
Increase Incubation Time: Extending the incubation time may increase the signal, but ensure you remain within the linear range of the reaction.
-
Check Assay Temperature: Most MMP assays are performed at 37°C. Ensure your incubator or plate reader is maintaining the correct temperature, as this affects reaction velocity.[1][2]
Q4: My sample blank wells (containing the test inhibitor but no enzyme) show high background. What should I do?
A4: High background in sample blanks can be caused by the intrinsic properties of your test compound or contamination.
-
Autofluorescent/Colored Compounds: Your test inhibitor may be inherently fluorescent or colored, interfering with the assay's detection method. Always include a sample blank with the inhibitor but without the MMP enzyme. Subtract the signal from this blank from your inhibitor-containing wells.[1]
-
Contaminated Reagents or Plates: Use high-quality reagents and plates. For fluorescence assays, black plates with clear bottoms are recommended to minimize background fluorescence and light scattering.[3]
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating common artifacts encountered in MMP inhibitor assays.
Diagram: Troubleshooting Workflow for MMP Assays
Caption: A logical workflow for identifying potential experimental artifacts.
Summary of Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition with positive control | Inactive enzyme | Use a fresh aliquot of the enzyme; ensure proper storage at -70°C or -80°C.[4] |
| Degraded substrate | Use a fresh aliquot of the substrate; protect from light.[1] | |
| Incorrect reagent concentrations | Double-check all calculations and dilutions for enzyme, substrate, and inhibitor.[1] | |
| High variability between replicates | Inaccurate pipetting | Calibrate pipettes; use reverse pipetting for viscous solutions.[1] |
| Inhibitor precipitation | Ensure the test compound is fully dissolved; check solvent compatibility and final concentration.[1] | |
| Low signal in enzyme control wells | Sub-optimal enzyme concentration | Perform an enzyme titration to determine the optimal concentration. |
| Insufficient incubation time | Increase incubation time, ensuring the reaction remains in the linear phase. | |
| High background in sample blank wells | Autofluorescence or color of test compound | Include a sample blank (inhibitor, no enzyme) and subtract its signal from the test wells.[1] |
| Contaminated reagents or microplates | Use fresh, high-quality reagents and appropriate plates (e.g., black plates for fluorescence assays).[1][3] |
Experimental Protocols
Generalized MMP Inhibitor Screening Protocol (Fluorometric)
This protocol provides a general framework. Always refer to your specific assay kit's manual for detailed instructions.
Diagram: General MMP Inhibitor Assay Workflow
Caption: A step-by-step workflow for a typical MMP inhibitor screening assay.
1. Reagent Preparation:
-
Thaw all kit components on ice.
-
Warm the assay buffer to the recommended reaction temperature (e.g., 37°C) before use.[5]
-
Prepare working dilutions of the MMP enzyme, substrate, and positive control inhibitor in the assay buffer as specified by the kit protocol. Keep the diluted enzyme on ice.
2. Plate Setup:
-
Prepare the following wells in a 96-well plate (black plates with clear bottoms are recommended for fluorescent assays):[3]
-
Blank: Assay Buffer only.
-
Enzyme Control (No Inhibitor): Assay Buffer + MMP Enzyme.
-
Positive Control: Assay Buffer + MMP Enzyme + Positive Control Inhibitor.
-
Test Inhibitor: Assay Buffer + MMP Enzyme + Test Inhibitor.
-
Sample Blank: Assay Buffer + Test Inhibitor (No Enzyme).
-
3. Enzyme and Inhibitor Addition:
-
Add the appropriate volumes of assay buffer, test inhibitors, and positive control to the designated wells.
-
Add the diluted MMP enzyme to all wells except for the blank and sample blank wells.
4. Pre-incubation:
-
Incubate the plate for 30-60 minutes at the recommended temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitors.[5]
5. Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted substrate to all wells.
-
Immediately place the plate in a microplate reader and begin measuring the fluorescence (e.g., Ex/Em = 325/393 nm or 490/520 nm) or absorbance (e.g., 412 nm) in kinetic mode.[3][4]
-
Record data at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
6. Data Analysis:
-
Plot the fluorescence/absorbance values against time for each well.
-
Determine the reaction rate (slope) for each well from the linear portion of the curve.
-
Calculate the percent inhibition for each test compound using the following formula:
-
% Inhibition = [(Slope of Enzyme Control - Slope of Test Inhibitor) / Slope of Enzyme Control] x 100
-
Typical Reagent Concentrations and Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Excitation Wavelength (Fluorescent) | 325-490 nm | Dependent on the specific FRET-based substrate used.[3][4] |
| Emission Wavelength (Fluorescent) | 393-520 nm | Dependent on the specific FRET-based substrate used.[3][4] |
| Absorbance Wavelength (Colorimetric) | 412 nm | For assays using thiopeptide substrates with DTNB. |
| Positive Control (e.g., GM6001, NNGH) | ~1 µM | A broad-spectrum MMP inhibitor often included in kits. |
| Test Inhibitor Concentration | Varies (e.g., prepared as 2x or 4x final concentration) | A dilution series is recommended to determine IC50 values.[3][4] |
| Incubation Temperature | Room Temperature or 37°C | Check kit recommendations; temperature influences reaction velocity.[1][2] |
| Incubation Time (Kinetic Reading) | 30-60 minutes | Readings are typically taken every 1-2 minutes to determine the linear range.[1] |
References
Technical Support Center: Selective MMP Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with selective Matrix Metalloproteinase (MMP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why have many MMP inhibitors failed in clinical trials?
The failure of many MMP inhibitors in clinical trials can be attributed to several key factors:
-
Lack of Specificity: Early-generation, broad-spectrum inhibitors targeted the highly conserved catalytic zinc ion, leading to the inhibition of multiple MMPs and even other metalloenzymes like ADAMs (A Disintegrin and Metalloproteinase).[1][2] This lack of selectivity resulted in significant off-target effects.
-
Musculoskeletal Syndrome (MSS): A primary dose-limiting side effect of broad-spectrum inhibitors was musculoskeletal toxicity, including joint stiffness, tendinitis, and arthralgia.[1][2][3] This is thought to be caused by the simultaneous inhibition of several MMPs.[1]
-
Protective Roles of Some MMPs: It is now understood that some MMPs have protective, anti-tumorigenic functions.[3][4] Broad-spectrum inhibition blocks these beneficial effects, which can be counterproductive. For example, MMP-3, -8, and -12 have shown anti-tumor activities.[4]
-
Poor Pharmacokinetics: Many early inhibitors suffered from poor bioavailability, metabolic instability, and rapid clearance, which limited their efficacy in vivo.[1][5]
-
Flawed Preclinical Models: Preclinical successes in animal models did not always translate to humans, potentially due to differences in the tumor microenvironment and the genetic homogeneity of the models compared to human tumors.[4]
-
Non-Catalytic Functions: Some MMPs exert their effects through non-catalytic domains. For instance, MMP14 can promote cancer through its transmembrane domain, a mechanism that catalytic site inhibitors would not affect.[6]
Q2: What are the main challenges in developing selective MMP inhibitors?
Developing selective MMP inhibitors is a significant challenge due to:
-
High Structural Homology: The 23 members of the human MMP family share a high degree of structural similarity, especially in the active site cleft where inhibitors traditionally bind.[7][8]
-
Substrate Promiscuity: MMPs often have overlapping substrate specificities, making it difficult to predict the full biological consequences of inhibiting a single MMP.[9][10]
-
The "Protease Web": MMPs exist within a complex and interconnected network of other proteases, inhibitors (like TIMPs), and substrates.[1][11] Inhibiting one component can have unforeseen and widespread effects on this network.
-
Dynamic Nature of the Active Site: The S1' loop, a key region for determining substrate specificity, is flexible, making it challenging to design inhibitors that selectively target this mobile area.[12]
Q3: My selective inhibitor shows off-target effects. What could be the cause?
Even with inhibitors designed for selectivity, off-target effects can occur. Potential reasons include:
-
Residual Broad-Spectrum Activity: The inhibitor may still possess some affinity for other MMPs or metalloproteinases, especially at higher concentrations.
-
Metabolites: The inhibitor may be metabolized in vitro or in vivo into active compounds with a different selectivity profile.
-
Complex Biological Systems: In a cellular context, the inhibitor might indirectly affect other pathways. For instance, inhibiting an MMP could lead to the accumulation of its substrate, which might then interact with other signaling molecules.
Q4: How can I confirm the selectivity of my MMP inhibitor?
To confirm the selectivity of your inhibitor, a comprehensive screening panel is essential. This should include:
-
A broad range of MMPs, not just the intended target.
-
Other related metalloproteinases, such as various ADAMs and ADAMTSs.
-
Unrelated proteases to rule out non-specific inhibition.
Troubleshooting In Vitro Assays
Issue 1: High variability in my MMP inhibition assay results.
High variability can obscure the true effect of your inhibitor. Consider the following causes and solutions:[13]
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. |
| Inhibitor Precipitation | Confirm that the inhibitor is fully dissolved in the assay buffer. Check the final solvent concentration (e.g., DMSO) to ensure it's compatible with the assay and doesn't cause precipitation. |
| Inconsistent Incubation Time/Temperature | Use a temperature-controlled plate reader and ensure consistent incubation times for all wells. |
| Plate Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or media. |
Issue 2: I am not observing any inhibition, even with my positive control.
This suggests a fundamental problem with the assay setup.[13]
| Possible Cause | Suggested Solution |
| Inactive Inhibitor | Verify the integrity and concentration of your inhibitor stock. If possible, confirm its activity using an orthogonal assay. |
| Degraded Substrate | Fluorescent substrates can degrade over time, especially with light exposure. Store substrates protected from light at -20°C and use fresh working solutions. |
| Incorrect Reagent Concentrations | Double-check all calculations and dilutions for the enzyme, substrate, and inhibitor. |
| Problem with Enzyme Activity | The enzyme may be inactive. Use a fresh batch of enzyme and ensure it has been stored correctly. Perform an enzyme activity titration to confirm its functionality. |
Issue 3: The fluorescence signal in my no-inhibitor control is very low.
A low signal in the control wells can make it difficult to accurately measure inhibition.[13]
| Possible Cause | Suggested Solution | | :--- | | Low Enzyme Concentration | The concentration of the MMP may be too low for the given incubation time. Perform an enzyme titration to find the optimal concentration that gives a robust signal within the linear range of the reaction. | | Short Incubation Time | Extend the incubation time to allow for more substrate cleavage. However, ensure the reaction remains within the linear phase. | | Sub-optimal Assay Buffer | Check the pH and composition of your assay buffer. MMP activity is highly dependent on factors like pH and the presence of Ca2+ and Zn2+. | | Incorrect Plate Reader Settings | Verify that you are using the correct excitation and emission wavelengths for your fluorescent substrate. |
Key Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a common method to detect the activity of gelatinases (MMP-2 and MMP-9).
-
Sample Preparation: Prepare protein samples (e.g., cell culture supernatant) in non-reducing sample buffer. Do not boil the samples, as this will irreversibly denature the enzymes.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin (e.g., 0.1% w/v).
-
Renaturation: After electrophoresis, wash the gel with a renaturation buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.[14]
-
Incubation: Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 18-24 hours. During this time, the gelatinases will digest the gelatin in the gel.[14]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.
-
Analysis: Areas of gelatin degradation will appear as clear bands against a blue background, indicating the presence and activity of MMP-2 and MMP-9.[14] The molecular weight of the bands can be used to distinguish between the two.
Visualizations
Caption: Key challenges in the design of selective MMP inhibitors.
Caption: A logical workflow for troubleshooting MMP inhibition assays.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. challenges-with-matrix-metalloproteinase-inhibition-and-future-drug-discovery-avenues - Ask this paper | Bohrium [bohrium.com]
- 6. newscenter.lbl.gov [newscenter.lbl.gov]
- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HOW MATRIX METALLOPROTEINASES REGULATE CELL BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Matrix metalloproteinases: what do they not do? New substrates and biological roles identified by murine models and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
improving the therapeutic window of BI-4394
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BI-4394, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research and development efforts aimed at improving the therapeutic window of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the handling and experimental use of this compound.
Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
-
A1: this compound is soluble in DMSO up to 100 mg/mL (223.98 mM)[1]. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month[1]. The solid powder form is stable for up to 3 years when stored at -20°C[1]. Avoid repeated freeze-thaw cycles. For aqueous solutions, the solubility is lower, approximately 60 µg/mL at pH 7.4[2][3].
-
-
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What can I do?
-
A2: This is a common issue with hydrophobic compounds. Ensure the final concentration of DMSO in your assay is low (typically ≤1%) and does not cause precipitation[1]. You can try preparing a more concentrated stock in DMSO and then diluting it serially in your assay buffer. Pre-warming the assay buffer and vortexing during dilution may also help. If precipitation persists, consider the inclusion of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) in your buffer, but first verify its compatibility with your assay.
-
In Vitro Enzyme Assays
-
Q3: My positive control inhibitor is working, but this compound shows no activity in my MMP-13 inhibition assay. What are the possible reasons?
-
A3: Several factors could be at play:
-
Incorrect Reagent Preparation: Double-check all dilutions and calculations for your this compound stock and working solutions.
-
Compound Adsorption: this compound might be adsorbing to your plasticware. Using low-binding plates and pipette tips can mitigate this.
-
Assay Conditions: Ensure the pH of your assay buffer is optimal for both MMP-13 activity and this compound stability (typically around pH 7.5).
-
Enzyme Activity: Confirm that your MMP-13 enzyme is active using a known substrate and control inhibitor. Enzyme activity can diminish with improper storage or handling.
-
-
-
Q4: I'm seeing high background fluorescence in my assay wells containing this compound.
-
A4: Some compounds can be auto-fluorescent at the assay wavelengths. To correct for this, always include a control well with this compound and the substrate but without the MMP-13 enzyme. Subtract the fluorescence of this blank from your experimental wells.
-
-
Q5: The IC50 value I'm obtaining for this compound is significantly different from the reported values.
-
A5: Discrepancies in IC50 values can arise from differences in assay conditions. Factors such as enzyme and substrate concentration, incubation time and temperature, and the specific buffer composition can all influence the apparent IC50. Ensure your assay is performed in the linear range of the enzyme kinetics. For comparison, this compound has a reported IC50 of 1 nM for MMP-13 in a fluorogenic substrate assay[1][3][4].
-
Cell-Based and Ex Vivo Assays
-
Q6: I am not observing a significant effect of this compound in my cartilage explant degradation model.
-
A6: Several factors could contribute to this:
-
Compound Penetration: Ensure this compound has sufficient time to penetrate the cartilage tissue and reach the chondrocytes. Pre-incubation with the inhibitor before inducing degradation may be necessary.
-
Metabolic Inactivation: The compound might be metabolized by the chondrocytes in the explant. Consider this possibility when designing your experiment.
-
Model System: The specific method used to induce cartilage degradation (e.g., with pro-inflammatory cytokines like IL-1β and TNF-α) can influence the outcome. Ensure your model is sensitive to MMP-13 inhibition.
-
Outcome Measures: Use sensitive and specific markers for cartilage degradation, such as the release of glycosaminoglycans (GAGs) or collagen fragments (e.g., C2C).
-
-
-
Q7: How can I improve the therapeutic window of this compound in my in vivo model?
-
A7: A key strategy to improve the therapeutic window is to enhance local delivery and minimize systemic exposure. Recent studies have successfully used enzyme-responsive hydrogels for sustained, on-demand release of this compound directly at the site of cartilage degradation[5]. This approach has been shown to be more effective than direct intra-articular injection of the free compound[5].
-
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| MMP-13 | 1 | Fluorogenic Substrate Assay | [1][3][4] |
| MMP-13 | 31 | Bovine Nasal Cartilage Degradation | [1][4] |
| MMP-1 | >22,000 | Recombinant Human Enzyme | [6] |
| MMP-2 | 18,000 | Recombinant Human Enzyme | [1] |
| MMP-3 | >22,000 | Recombinant Human Enzyme | [6] |
| MMP-7 | >22,000 | Recombinant Human Enzyme | [6] |
| MMP-8 | >22,000 | Recombinant Human Enzyme | [6] |
| MMP-9 | 8,900 | Recombinant Human Enzyme | [1] |
| MMP-10 | 16,000 | Recombinant Human Enzyme | [1] |
| MMP-12 | >22,000 | Recombinant Human Enzyme | [6] |
| MMP-14 | 8,300 | Recombinant Human Enzyme | [1] |
Table 2: Off-Target Kinase Inhibition Profile of this compound at 10 µM
| Kinase Target | % Inhibition at 10 µM |
| STK6 (AURKA) | 99% |
| MAPKAPK2 | 99% |
| RPS6KA3 | 95% |
| MAPK14 | 94% |
| GSK3B | 94% |
| AMPK A1B1G1 | 92% |
| PRKACA | 90% |
| PIM1 | 86% |
| KDR | 83% |
| AKT1 | 76% |
| SRC | 75% |
| DYRK3 | 72% |
| MAP4K4 | 68% |
| MET | 57% |
| JAK3 | 56% |
| IKBKB | 52% |
| ABL1 | 52% |
| NEK1 | 51% |
Source:[3]
Table 3: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Species | Conditions | Reference |
| t1/2 (half-life) | 0.47 h | Rat | 1 mg/kg i.v. or 10 mg/kg oral | [1] |
| Bioavailability | 39% | Rat | 10 mg/kg oral | [1] |
| Clearance | 39 mL/(min*kg) | Rat | 1 mg/kg i.v. | [3] |
| Vss | 0.4 L/kg | Rat | 1 mg/kg i.v. | [3] |
| Solubility (pH 7.4) | 60 µg/mL | - | - | [2][3] |
| Plasma Protein Binding | 98% | Human | - | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
1. Fluorogenic MMP-13 Activity Assay
This protocol is adapted from commercially available MMP-13 inhibitor screening kits.
-
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound and control inhibitors
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in MMP Assay Buffer. Ensure the final DMSO concentration is ≤1%.
-
Add 50 µL of the diluted this compound or control inhibitor to the wells of the 96-well plate.
-
Add 25 µL of the MMP-13 enzyme solution (diluted in MMP Assay Buffer to the desired concentration) to the wells.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP-13 substrate solution (diluted in MMP Assay Buffer).
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
-
2. Bovine Nasal Cartilage Explant Degradation Assay
This ex vivo model assesses the ability of this compound to prevent cartilage matrix degradation.
-
Materials:
-
Fresh bovine nasal cartilage
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Recombinant human MMP-13 or pro-inflammatory cytokines (e.g., IL-1β, TNF-α) to induce degradation
-
This compound
-
Dimethylmethylene blue (DMMB) dye for GAG quantification
-
Papain digestion buffer
-
-
Procedure:
-
Aseptically dissect bovine nasal cartilage into small, uniform explants (e.g., 3x3 mm).
-
Place explants in a 96-well plate with culture medium and allow them to equilibrate for 24-48 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1-2 hours.
-
Add the degradation-inducing agent (e.g., MMP-13 or cytokines) to the wells.
-
Culture the explants for 3-7 days, collecting the conditioned media at specified time points.
-
At the end of the culture period, digest the cartilage explants with papain.
-
Quantify the amount of sulfated glycosaminoglycans (sGAGs) released into the media and remaining in the explants using the DMMB assay.
-
Calculate the percentage of GAG release and determine the inhibitory effect of this compound.
-
3. Preparation of an Enzyme-Responsive Hydrogel for this compound Delivery
This protocol provides a general framework for creating a hydrogel that releases this compound in response to MMP activity.
-
Materials:
-
A biodegradable polymer (e.g., gelatin, hyaluronic acid) modified with a cross-linkable group (e.g., methacryloyl)
-
A peptide cross-linker containing an MMP-13 cleavage site (e.g., Gly-Pro-Leu-Gly-Val-Arg-Gly-Lys)
-
Photoinitiator (e.g., Irgacure 2959)
-
This compound
-
UV light source
-
-
Procedure:
-
Dissolve the modified polymer and the peptide cross-linker in a suitable buffer.
-
Add this compound to the polymer solution and mix thoroughly to ensure uniform distribution.
-
Add the photoinitiator to the solution.
-
Expose the solution to UV light to initiate photopolymerization and form the hydrogel.
-
To test the release profile, place the this compound-loaded hydrogel in a buffer solution with and without MMP-13.
-
At various time points, collect aliquots of the buffer and quantify the concentration of released this compound using a suitable analytical method (e.g., HPLC).
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.
Caption: MMP-13 signaling in cartilage degradation and inhibition by this compound.
Caption: General experimental workflow for evaluating MMP-13 inhibitors like this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. chondrex.com [chondrex.com]
- 3. researchgate.net [researchgate.net]
- 4. SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity - 1 kit [anaspec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzyme-Responsive Hydrogels as Potential Drug Delivery Systems—State of Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BI-4395: A Validated Negative Control for the Potent MMP-13 Inhibitor BI-4394
In the realm of drug discovery and chemical biology, the use of well-characterized chemical probes is essential for elucidating the biological functions of protein targets. A critical component of a robust chemical probe is the availability of a structurally similar but biologically inactive molecule, known as a negative control. This guide provides a comprehensive comparison of the potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor, BI-4394, and its designated negative control, BI-4395. The data presented herein validates the use of BI-4395 to control for off-target or compound-specific effects not related to the inhibition of MMP-13.
Introduction to this compound and its Target, MMP-13
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Elevated MMP-13 activity is implicated in the pathogenesis of various diseases, most notably osteoarthritis, where it contributes to the breakdown of articular cartilage.[1][3] Consequently, the development of potent and selective MMP-13 inhibitors is a key therapeutic strategy.
This compound is a highly potent and selective small molecule inhibitor of MMP-13.[1][2][4] Its efficacy and selectivity make it a valuable tool for studying the biological roles of MMP-13. To ensure that the observed biological effects of this compound are indeed due to the specific inhibition of MMP-13, it is crucial to use a negative control in parallel experiments. BI-4395 has been designed and validated for this purpose.[1][2]
Comparative Biological Activity
The primary validation of a negative control lies in its lack of activity against the target of interest. As demonstrated in the table below, this compound exhibits potent inhibition of MMP-13 with a half-maximal inhibitory concentration (IC50) in the nanomolar range, while BI-4395 is essentially inactive.
| Compound | Target | IC50 (nM) |
| This compound | MMP-13 | 1[1][2] |
| BI-4395 | MMP-13 | >26,000[1][2] |
| Table 1: In vitro inhibitory activity of this compound and BI-4395 against human MMP-13. |
This significant disparity in potency, with over a 26,000-fold difference in IC50 values, confirms that BI-4395 lacks the specific inhibitory activity of this compound against MMP-13.
Physicochemical and Pharmacokinetic Properties
A good negative control should share similar physical and chemical properties with the active probe to ensure comparable behavior in experimental settings, independent of target engagement. Below is a summary of available in vitro DMPK (Drug Metabolism and Pharmacokinetics) and CMC (Chemistry, Manufacturing, and Controls) parameters.
| Parameter | This compound | BI-4395 |
| Molecular Weight (Da) | 446.5 | 374.4 |
| logP @ pH 2 | 1.9 | n.d. |
| Solubility @ pH 7.4 (µg/mL) | 60 | >96 (pH 7) |
| Solubility @ pH 4 (µg/mL) | <0.1 | <0.1 |
| Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) | 0.6 | n.d. |
| Caco-2 Efflux Ratio | 27 | n.d. |
| Microsomal Stability (human/rat) (% QH) | 40 / 41 | 25 / n.d. |
| Plasma Protein Binding (human) (%) | 98 | n.d. |
| Table 2: Comparative physicochemical and in vitro DMPK properties of this compound and BI-4395.[1][2] n.d. = not determined. |
Experimental Protocols
MMP-13 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MMP-13.
-
Reagents: Recombinant human MMP-13, a fluorogenic MMP-13 substrate, assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5), this compound, BI-4395, and a positive control inhibitor.
-
Procedure: a. Serially dilute this compound and BI-4395 in DMSO and then into assay buffer. b. Add the diluted compounds to a 96-well plate. c. Add recombinant human MMP-13 to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate. e. Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage. Determine the percent inhibition for each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.
Cartilage Degradation Assay (Cellular/Ex Vivo)
This assay assesses the ability of a compound to protect cartilage from degradation.
-
Materials: Bovine or porcine cartilage explants, culture medium, a pro-inflammatory stimulus (e.g., interleukin-1α or TNF-α) to induce MMP-13 expression and activity, this compound, and BI-4395.
-
Procedure: a. Culture cartilage explants in multi-well plates. b. Treat the explants with various concentrations of this compound or BI-4395. c. Add the pro-inflammatory stimulus to the culture medium to induce cartilage degradation. d. Culture for several days. e. Collect the culture medium to measure the release of cartilage breakdown products (e.g., glycosaminoglycans). f. Digest the remaining cartilage explants to quantify the remaining collagen content.
-
Data Analysis: Compare the amount of cartilage degradation products in the medium and the remaining collagen in the explants between untreated, stimulus-only, this compound-treated, and BI-4395-treated groups.
Visualizing the Role of this compound and BI-4395
MMP-13 Signaling Pathway
Caption: Role of this compound and BI-4395 in the MMP-13 pathway.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound and BI-4395.
Conclusion
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
BI-4394: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
BI-4394 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 of 1 nM.[1] While designed for MMP-13 inhibition, comprehensive profiling has revealed cross-reactivity with several protein kinases. This guide provides an objective comparison of this compound's activity against its intended target and identified off-target kinases, supported by available experimental data.
Quantitative Kinase Inhibition Profile
This compound was screened against a panel of 56 kinases at a concentration of 10 µM. The results revealed significant inhibition (>50%) of 18 kinases, indicating a degree of promiscuity at higher concentrations. The most potently inhibited off-target kinases include Aurora A (AURKA), MAPK-activated protein kinase 2 (MAPKAPK2), AMP-activated protein kinase (AMPK), and Protein Kinase A (PKA). The following table summarizes the quantitative data for a selection of these off-target interactions in comparison to its primary target, MMP-13.
| Target | Target Class | This compound IC50 (nM) | This compound % Inhibition @ 10 µM |
| MMP-13 | Matrix Metalloproteinase | 1 [1] | N/A |
| AURKA (Aurora A) | Serine/Threonine Kinase | 1300[2] | 99[1][3] |
| MAPKAPK2 | Serine/Threonine Kinase | 1100[2] | 99[1][3] |
| PRKAA1 (AMPK A1) | Serine/Threonine Kinase | 1900[2] | 92[1][3] |
| PRKACA (PKA) | Serine/Threonine Kinase | 1600[2] | 90[1][3] |
| RPS6KA3 (RSK2) | Serine/Threonine Kinase | N/A | 95[1][3] |
| MAPK14 (p38α) | Serine/Threonine Kinase | N/A | 94[1][3] |
| GSK3B | Serine/Threonine Kinase | N/A | 94[1][3] |
| PIM1 | Serine/Threonine Kinase | N/A | 86[1][3] |
| KDR (VEGFR2) | Tyrosine Kinase | N/A | 83[1][3] |
| AKT1 | Serine/Threonine Kinase | N/A | 76[1][3] |
| SRC | Tyrosine Kinase | N/A | 75[1][3] |
| MET | Tyrosine Kinase | N/A | 57[1][3] |
| JAK3 | Tyrosine Kinase | N/A | 56[1][3] |
| IKBKB (IKKβ) | Serine/Threonine Kinase | N/A | 52[1][3] |
| ABL1 | Tyrosine Kinase | N/A | 52[1][3] |
Experimental Protocols
The kinase selectivity of this compound was assessed using a commercially available kinase screening panel from Invitrogen. Based on the kinases identified as hits, it is highly probable that the Z'-LYTE® screening platform was utilized. This is a fluorescence-based immunoassay that measures the extent of phosphorylation of a synthetic peptide substrate by a kinase.
Principle of the Z'-LYTE® Assay:
The Z'-LYTE® assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to a site-specific protease. The peptide substrate is labeled with two different fluorophores, creating a FRET (Förster Resonance Energy Transfer) pair.
-
Kinase Reaction: The kinase of interest, the FRET-labeled peptide substrate, and ATP are incubated with the test compound (this compound).
-
Proteolytic Digestion: A site-specific protease is added to the reaction mixture. This protease will only cleave the non-phosphorylated peptide substrate.
-
Detection: The cleavage of the non-phosphorylated substrate results in the separation of the two fluorophores, leading to a loss of FRET. The degree of phosphorylation is inversely proportional to the degree of FRET.
A high FRET signal indicates a high degree of phosphorylation and thus, low kinase activity (inhibition). A low FRET signal indicates a low degree of phosphorylation and high kinase activity.
General Assay Conditions (based on the Z'-LYTE® protocol):
-
Kinases: A panel of 56 purified, active kinases.
-
Substrates: Kinase-specific FRET-labeled peptide substrates.
-
ATP Concentration: Typically at or near the Km for each individual kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Compound Concentration: this compound was tested at a concentration of 10 µM.
-
Incubation: The kinase reaction is typically incubated for 60 minutes at room temperature. The protease digestion step is usually 30-60 minutes.
-
Detection: The fluorescence is read on a plate reader capable of measuring FRET.
Caption: Workflow for kinase selectivity profiling of this compound.
Signaling Pathways of Key Off-Target Kinases
The identified off-target kinases for this compound are involved in a variety of critical cellular signaling pathways. Understanding these pathways is crucial for predicting potential off-target effects.
Aurora A (AURKA) Signaling
AURKA is a key regulator of mitosis. It is involved in centrosome maturation, spindle assembly, and cytokinesis. Dysregulation of AURKA signaling can lead to aneuploidy and is often observed in cancer.
Caption: Simplified AURKA signaling pathway in mitosis.
MAPKAPK2 Signaling
MAPKAPK2 is a downstream effector of the p38 MAPK signaling pathway, which is activated by cellular stresses and inflammatory cytokines. It plays a role in cell cycle regulation, inflammation, and gene expression.
Caption: Overview of the p38/MAPKAPK2 signaling cascade.
AMPK Signaling
AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio, indicating low energy status. Activated AMPK stimulates catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP.
Caption: Role of AMPK in cellular energy regulation.
PKA Signaling
PKA is a cAMP-dependent protein kinase that is involved in a wide range of cellular processes, including metabolism, gene transcription, and cell growth. It is activated by the binding of cyclic AMP (cAMP).
Caption: The canonical PKA signaling pathway.
References
Validating BI-4394 Efficacy with In Vivo Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-4394, a potent and selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, with alternative compounds. It details methodologies for validating its efficacy using in vivo imaging techniques, presenting supporting experimental data and outlining relevant signaling pathways and experimental workflows.
This compound and the MMP-13 Signaling Pathway in Osteoarthritis
This compound is a highly potent and selective inhibitor of MMP-13, an enzyme pivotal in the degradation of type II collagen, a primary component of articular cartilage.[1][2] In pathological conditions such as osteoarthritis, pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger intracellular signaling cascades. These pathways, including the MAPK/ERK and NF-κB pathways, converge on the nucleus to upregulate the transcription and subsequent translation of MMP-13. Once synthesized and secreted into the extracellular matrix, active MMP-13 cleaves type II collagen, leading to cartilage degradation, joint damage, and the clinical manifestations of osteoarthritis. This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-13, thereby preventing the breakdown of the cartilage matrix.
Comparative Analysis of MMP-13 Inhibitors
This compound demonstrates high potency and selectivity for MMP-13. The following table summarizes its in vitro activity in comparison to other selective MMP-13 inhibitors. While direct in vivo imaging data for this compound is not yet published, the table includes compounds that have been evaluated using such methods, providing a basis for potential future studies with this compound.
| Compound | Target(s) | Potency (IC50/Ki) | Selectivity | In Vivo Imaging Modality | Reference(s) |
| This compound | MMP-13 | 1 nM (IC50) | >1000-fold vs. other MMPs | Not reported | [1][3] |
| ALS 1-0635 | MMP-13 | Potent, non-competitive | High vs. other MMPs | Histology (in vivo efficacy) | [4] |
| AQU-019 | MMP-13 | 4.8 nM (IC50) | High vs. other MMPs | Histology (in vivo efficacy) | [5] |
| [18F]5j | MMP-13 | High affinity | Selective | PET | [6] |
| MMP13ap | MMP-13 | N/A (FRET probe) | Selective | Fluorescence | [7][8] |
| MMPSense680 | MMP-2, -3, -9, -13 | N/A (Activatable probe) | Broad MMP | Fluorescence | [9] |
Experimental Workflow for In Vivo Efficacy Validation
Validating the efficacy of an MMP-13 inhibitor like this compound in a preclinical setting involves several key stages, from inducing a disease model to quantitative imaging and data analysis. The following diagram illustrates a typical experimental workflow for assessing the chondroprotective effects of this compound in a surgically induced osteoarthritis mouse model using in vivo imaging.
Detailed Experimental Protocols
Animal Model of Osteoarthritis
A commonly used and reproducible model is the surgical destabilization of the medial meniscus (DMM) in mice to induce osteoarthritis-like cartilage degradation.[10]
-
Animals: 10-12 week old male C57BL/6 mice.
-
Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance).
-
Procedure:
-
Make a small incision on the medial side of the right knee joint.
-
Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.
-
Suture the incision and allow for post-operative recovery with appropriate analgesics.
-
Sham-operated animals undergo the same procedure without MMTL transection.
-
-
Post-operative Care: Monitor animals for signs of pain or distress and provide care as per institutional guidelines.
In Vivo Fluorescence Imaging of MMP-13 Activity
This protocol utilizes a Förster Resonance Energy Transfer (FRET) probe that becomes fluorescent upon cleavage by MMP-13.[7][8][11]
-
Imaging Probe: MMP-13 activatable FRET probe (MMP13ap).
-
Administration: Intravenously inject the probe (e.g., 10 nmol in 100 µL PBS) via the tail vein.
-
Imaging System: Use a fluorescence molecular tomography (FMT) system or an in vivo imaging system (IVIS) with appropriate filters.
-
Procedure:
-
Acquire a baseline image before probe injection.
-
Perform imaging at multiple time points post-injection (e.g., 2, 4, 24 hours) to determine optimal signal-to-background ratio.[12]
-
Anesthetize mice during imaging to prevent movement artifacts.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the knee joints.
-
Quantify the mean fluorescence intensity within the ROIs.
-
Compare the fluorescence signal between this compound treated, vehicle-treated, and sham-operated groups. A reduction in signal in the this compound group would indicate target engagement and efficacy.[13]
-
In Vivo PET Imaging of MMP-13 Expression
Positron Emission Tomography (PET) with a radiolabeled MMP-13 selective inhibitor allows for non-invasive quantification of target expression.[6][14][15]
-
Radiotracer: A selective MMP-13 inhibitor radiolabeled with a positron-emitting isotope (e.g., [18F]5j).[6]
-
Administration: Intravenously inject the radiotracer.
-
Imaging System: A preclinical PET/CT scanner.
-
Procedure:
-
Perform a dynamic PET scan starting immediately after tracer injection for a duration of 60-90 minutes.
-
A CT scan is acquired for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct PET data and co-register with the CT images.
-
Draw ROIs on the knee joints.
-
Calculate the standardized uptake value (SUV) to quantify radiotracer accumulation.
-
Compare SUV values between treatment groups. Lower SUV in the this compound treated group would suggest successful target inhibition.
-
Contrast-Enhanced Micro-Computed Tomography (microCT) for Cartilage Assessment
This technique provides high-resolution anatomical imaging of cartilage degradation.[16][17]
-
Contrast Agent: A negatively charged iodinated contrast agent (e.g., ioxaglate).
-
Administration: Intra-articular injection of the contrast agent into the knee joint.
-
Imaging System: A high-resolution in vivo microCT scanner.
-
Procedure:
-
Acquire microCT scans of the knee joint after contrast agent administration.
-
-
Data Analysis:
-
Segment the cartilage from the microCT images.
-
Quantify cartilage volume and thickness.
-
Assess cartilage surface integrity.
-
Compare these structural parameters between treatment groups to evaluate the chondroprotective effects of this compound.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo imaging of matrix metalloproteinase 12 and matrix metalloproteinase 13 activities in the mouse model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MMP-13 In-Vivo Molecular Imaging Reveals Early Expression in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Osteoarthritis Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. Rational Design of Matrix Metalloproteinase-13 (MMP-13) Activatable Probes for Enhanced Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Radiolabeled Selective Matrix Metalloproteinase 13 (MMP-13) Inhibitors: (Radio)Syntheses and in Vitro and First in Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imaging of experimental osteoarthritis in small animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RePub, Erasmus University Repository: In vivo imaging of cartilage degeneration using microCT-arthrography [repub.eur.nl]
A Comparative Guide to BI-4394 and Broad-Spectrum MMP Inhibitors for Researchers
In the landscape of matrix metalloproteinase (MMP) inhibition, the choice between a highly selective inhibitor and a broad-spectrum agent is a critical decision for researchers in drug discovery and molecular biology. This guide provides a detailed comparison of BI-4394, a potent and selective MMP-13 inhibitor, and traditional broad-spectrum MMP inhibitors, supported by experimental data, protocols, and pathway visualizations to aid in experimental design and interpretation.
Executive Summary
This compound emerges as a superior tool for targeted research on the role of MMP-13 in pathological processes, offering high potency and exceptional selectivity, thereby minimizing the confounding off-target effects that have plagued broad-spectrum inhibitors. In contrast, broad-spectrum MMP inhibitors, while potent against a range of MMPs, are hampered by a lack of specificity that has been linked to clinical failures and adverse effects, most notably musculoskeletal syndrome (MSS). This guide will delineate these differences through quantitative data, methodological insights, and visual representations of their mechanisms and applications.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory activity (IC50) of this compound and the broad-spectrum inhibitor Marimastat against a panel of matrix metalloproteinases.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. MMP-13 |
| MMP-13 | 1 | - |
| MMP-1 | >1000 | >1000-fold |
| MMP-2 | >1000 | >1000-fold |
| MMP-3 | >1000 | >1000-fold |
| MMP-7 | >1000 | >1000-fold |
| MMP-8 | >1000 | >1000-fold |
| MMP-9 | >1000 | >1000-fold |
| MMP-10 | >1000 | >1000-fold |
| MMP-12 | >1000 | >1000-fold |
| MMP-14 | >1000 | >1000-fold |
Data sourced from publicly available information on this compound.[1][2]
Table 2: Inhibitory Activity of Marimastat (a Broad-Spectrum Inhibitor)
| Target | IC50 (nM) |
| MMP-1 | 5 |
| MMP-2 | 6 |
| MMP-7 | 13 |
| MMP-9 | 3 |
| MMP-14 | 9 |
Data sourced from various suppliers and publications.[3][4]
Mechanism of Action: A Tale of Two Binding Modes
The stark difference in selectivity between this compound and broad-spectrum inhibitors can be attributed to their distinct mechanisms of action at the molecular level.
Broad-Spectrum MMP Inhibitors: The majority of these inhibitors, including Marimastat, function by chelating the catalytic zinc ion (Zn²⁺) within the active site of the MMPs.[5] This interaction is mediated by a zinc-binding group, commonly a hydroxamate moiety. Due to the highly conserved nature of the active site across the MMP family, these inhibitors tend to bind to and inhibit multiple MMPs with similar potency.
This compound: In contrast, this compound achieves its high selectivity for MMP-13 through a unique binding mode that does not involve direct chelation of the catalytic zinc. Instead, it binds to the S1' pocket of MMP-13 and extends into an adjacent, less conserved side pocket. This specific interaction with non-conserved residues is the structural basis for its remarkable selectivity.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors operate and how their effects can be studied, the following diagrams illustrate a key signaling pathway involving MMP-13 and a typical experimental workflow for evaluating MMP inhibitors.
Caption: Simplified signaling pathways leading to MMP-13 expression in osteoarthritis.[6][7][8][9][10]
Caption: A generalized workflow for determining the IC50 of an MMP inhibitor.
Experimental Protocols
A fundamental experiment in the characterization of MMP inhibitors is the determination of their IC50 value through an in vitro enzyme activity assay.
Protocol: Fluorogenic MMP Activity Assay for IC50 Determination
This protocol provides a general framework for assessing the potency of an MMP inhibitor. Specific parameters such as enzyme and substrate concentrations, as well as incubation times, should be optimized for each specific MMP.
1. Materials:
- Recombinant human MMP enzyme (e.g., MMP-13)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- Test inhibitor (e.g., this compound or a broad-spectrum inhibitor) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well black microplate
- Fluorescence microplate reader
2. Procedure:
- Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the MMP enzyme in assay buffer. Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in assay buffer.
- Inhibitor Dilution: Prepare a series of dilutions of the test inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
- Assay Setup:
- To the wells of the 96-well plate, add 50 µL of the various inhibitor dilutions.
- Include control wells: "No Inhibitor Control" (assay buffer with solvent) and "No Enzyme Control" (assay buffer only).
- Add 25 µL of the diluted MMP enzyme solution to all wells except the "No Enzyme Control".
- Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
- Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the specific fluorogenic substrate used (e.g., Ex/Em = 325/393 nm for the example substrate).[11]
- Data Analysis:
- Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
- Normalize the rates relative to the "No Inhibitor Control" (100% activity) and the "No Enzyme Control" (0% activity).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and a broad-spectrum MMP inhibitor is contingent on the research question.
-
For targeted validation of MMP-13's role in a specific biological process, this compound is the unequivocally superior choice. Its high potency and exceptional selectivity ensure that observed effects can be confidently attributed to the inhibition of MMP-13, minimizing the risk of misinterpretation due to off-target activities.
-
Broad-spectrum MMP inhibitors may still have applications in studies where the goal is to achieve a general reduction in MMP activity or to explore the combined effect of inhibiting multiple MMPs. However, researchers must be cautious in interpreting the results due to the inherent lack of specificity. The well-documented musculoskeletal side effects associated with these inhibitors in clinical trials underscore the potential for unintended biological consequences.[6][12]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
A Structural and Performance Comparison of BI-4394 and Other Selective MMP-13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and performance comparison of BI-4394, a potent and highly selective matrix metalloproteinase-13 (MMP-13) inhibitor, with other notable MMP-13 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform inhibitor selection and experimental design.
Introduction to MMP-13 Inhibition
Matrix metalloproteinase-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[1] Its overexpression is implicated in the pathogenesis of various diseases, most notably osteoarthritis and cancer metastasis.[1] Consequently, the development of potent and selective MMP-13 inhibitors is a significant therapeutic strategy. Historically, broad-spectrum MMP inhibitors have failed in clinical trials due to off-target effects, leading to a focus on developing highly selective inhibitors like this compound.[1]
Structural Comparison of MMP-13 Inhibitors
A key differentiator among MMP-13 inhibitors is their mechanism of interaction with the enzyme, particularly concerning the catalytic zinc ion. Inhibitors are broadly classified as zinc-binding or non-zinc-binding.
This compound is a non-zinc-binding inhibitor. Its chemical structure, N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide, allows it to bind to the S1' pocket and extend into an additional S1' side pocket, which is a unique feature of MMP-13.[2] This specific interaction is a major determinant of its high selectivity.
Other selective MMP-13 inhibitors, such as AQU-019 (a pyrimidine (B1678525) dicarboxamide) also function as non-zinc-binding, allosteric inhibitors that bind to the S1' side pocket of MMP-13.[3][4] In contrast, Tanomastat is a non-peptidic biphenyl (B1667301) inhibitor that contains a Zn-binding carboxyl group, representing the class of zinc-chelating inhibitors.[2][5] The chemical structures of these inhibitors are presented below for comparison.
Chemical Structures of Selected MMP-13 Inhibitors
| Inhibitor | Chemical Structure |
| This compound |
|
| AQU-019 |
|
| Tanomastat |
|
| Pyrimidine Dicarboxamide Example |
|
Note: The structure for ALS 1-0635, another non-zinc-binding inhibitor, has not been publicly disclosed.[6]
Performance Comparison of MMP-13 Inhibitors
The efficacy of MMP-13 inhibitors is determined by their potency (IC50 or Ki values), selectivity against other MMPs, and their mechanism of action. The following tables summarize the available quantitative data for this compound and its key comparators.
Table 1: Comparative Potency of MMP-13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Binding Mechanism |
| This compound | MMP-13 | 1[7] | - | Non-zinc-binding |
| AQU-019 | MMP-13 | 4.8[3] | - | Non-zinc-binding, Allosteric |
| Tanomastat | MMP-13 | - | 1470[2] | Zinc-binding |
| Pyrimidine Dicarboxamide | MMP-13 | 8[8] | - | Non-zinc-binding |
| ALS 1-0635 | MMP-13 | - | - | Non-zinc-binding, Non-competitive |
Table 2: Selectivity Profile of MMP-13 Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-10 | MMP-12 | MMP-14 |
| This compound (IC50 in µM) | >10 | 18 | >10 | >10 | 8.9 | 16 | >10 | 8.3 |
| AQU-019 (IC50 in nM) | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |
| Tanomastat (Ki in nM) | - | 11 | 143 | - | 301 | - | - | - |
| Pyrimidine Dicarboxamide | No detectable activity | No detectable activity | No detectable activity | No detectable activity | No detectable activity | No detectable activity | No detectable activity | No detectable activity |
Data for this compound selectivity is reported as >1000-fold selective over other MMPs.[7] Specific IC50 values against other MMPs are also available.[9] Data for AQU-019 shows high selectivity with IC50 values for other MMPs being >100,000 nM.[3] Pyrimidine dicarboxamides are reported to have no detectable activity against other MMPs.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of MMP-13 inhibitor performance. Below are methodologies for key assays used in the characterization of these compounds.
Fluorogenic Substrate-Based MMP-13 Inhibition Assay
This assay is commonly used to determine the potency (IC50) of MMP-13 inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active MMP-13, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Activate the pro-MMP-13 enzyme according to the manufacturer's instructions (e.g., with APMA).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
To the wells of the microplate, add the assay buffer, the inhibitor dilutions, and the activated MMP-13 enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.[10]
MMP Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of different MMPs.
Procedure: The fluorogenic substrate-based assay described above is adapted for other MMPs using their respective preferred substrates. The IC50 values for the inhibitor against each MMP are determined and compared to the IC50 value against MMP-13 to calculate the selectivity ratio.[6]
Signaling Pathways and Experimental Workflows
The expression and activity of MMP-13 are tightly regulated by complex signaling pathways, which are often dysregulated in disease states. Understanding these pathways is crucial for the development of targeted therapies.
MMP-13 Signaling in Osteoarthritis
In osteoarthritis, pro-inflammatory cytokines like IL-1β and TNF-α trigger signaling cascades in chondrocytes that lead to the upregulation of MMP-13 expression. Key pathways involved include the MAPK (ERK, p38, JNK) and NF-κB pathways, which converge on transcription factors such as AP-1 and Runx2 to drive MMP-13 gene transcription.[7]
References
- 1. chondrex.com [chondrex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Unveiling Matrix Metalloproteinase 13’s Dynamic Role in Breast Cancer: A Link to Physical Changes and Prognostic Modulation [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to BI-4394: A Potent and Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BI-4394, a highly potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme implicated in the degradation of cartilage in osteoarthritis, making it a critical target for therapeutic intervention. This document compares this compound with other notable MMP-13 inhibitors, presenting key performance data, detailed experimental methodologies, and structural insights into its mechanism of action.
Performance Comparison of MMP-13 Inhibitors
The following table summarizes the inhibitory activity of this compound and selected alternative compounds against MMP-13. It is important to note that direct comparisons of IC50 and Kᵢ values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | PDB ID | Target | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| This compound | 5BPA | MMP-13 | 1[1][2] | - | Highly selective over other MMPs (>1000-fold).[2] |
| BI-4395 | - | MMP-13 | >26,000[2] | - | Negative control for this compound. |
| NNGH | - | MMP-13 | - | 3.1[3] | Broad-spectrum MMP inhibitor. |
| Compound 10d | 5UWK | MMP-13 | 3.4[4] | - | A non-zinc-chelating inhibitor. |
| (S)-17b | - | MMP-13 | low nM[4][5] | - | Exhibits a long plasma half-life.[5] |
| ALS 1-0635 | - | MMP-13 | Inhibits cartilage degradation by 48.7% at 500 nM[6][7] | - | Noncompetitive inhibitor.[7] |
| Compound 24f | - | MMP-13 | 0.5[8] | 0.19[8] | Subnanomolar inhibitor with no activity against MMP-1 or TACE.[8] |
| Compound 35 | - | MMP-13 | 0.071[8] | - | Possesses a triazolone as the zinc-binding moiety.[8] |
| Compound 9a | - | MMP-13 | 0.65[9] | - | A water-soluble inhibitor.[9] |
Structural Analysis of this compound in Complex with MMP-13 (PDB: 5BPA)
The X-ray co-crystal structure of this compound bound to MMP-13 (PDB ID: 5BPA) reveals the molecular basis for its high potency and selectivity.[1][2] this compound binds to the S1' specificity pocket of the enzyme, a key feature for designing selective inhibitors.[10] The indole (B1671886) moiety of this compound forms crucial interactions within this pocket, a binding pattern not previously observed in other MMP-13 inhibitors.[10] Unlike many broad-spectrum MMP inhibitors, this compound does not directly chelate the catalytic zinc ion, which is a common mechanism of action that often leads to off-target effects.[5] This non-zinc-binding interaction contributes to its remarkable selectivity profile.
Experimental Protocols
MMP-13 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against MMP-13.
Caption: Workflow for a typical MMP-13 fluorometric inhibitor screening assay.
Detailed Steps:
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound) in an appropriate buffer to a range of desired concentrations. Include a known inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Enzyme and Substrate Preparation: Dilute a stock solution of purified, active human MMP-13 to a final concentration that yields a linear reaction rate. Prepare the fluorogenic substrate at a concentration at or below its Kₘ value.
-
Assay Plate Setup: Add the diluted test compounds and controls to the wells of a 96-well microplate.
-
Enzyme Addition: Add the diluted MMP-13 enzyme to all wells except for the blank controls.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) at regular intervals.
-
Data Analysis: Determine the initial reaction velocities (slopes of the fluorescence versus time curves). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.
Molecular Docking Protocol for MMP Inhibitors
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
Caption: A generalized workflow for molecular docking of an inhibitor to its target protein.
Detailed Steps:
-
Protein Preparation: Start with the crystal structure of the target protein (e.g., MMP-13 from PDB ID 5BPA). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using a molecular modeling software package.
-
Ligand Preparation: Generate the 3D structure of the inhibitor (e.g., this compound). Assign appropriate atom types and charges.
-
Grid Generation: Define a grid box that encompasses the active site of the protein. This grid defines the search space for the docking algorithm.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined grid box. The program will score each pose based on a scoring function that estimates the binding affinity.
-
Pose Analysis and Visualization: Analyze the results to identify the lowest energy (best-scoring) binding pose. Visualize the docked complex to examine the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein's active site residues.
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of MMP-13 in cartilage degradation and the mechanism of its inhibition.
Caption: Simplified pathway of MMP-13 mediated cartilage degradation and its inhibition by this compound.
In osteoarthritis, pro-inflammatory cytokines stimulate chondrocytes to upregulate the expression and activity of MMP-13. MMP-13 then degrades the major structural component of cartilage, type II collagen, leading to cartilage damage and joint degeneration. This compound acts by directly inhibiting the enzymatic activity of MMP-13, thereby blocking the degradation of collagen and potentially slowing the progression of the disease.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
Shifting Paradigms in Matrix Metalloproteinase Inhibition: A Head-to-Head Comparison of Selective Inhibitors
For researchers, scientists, and drug development professionals, the landscape of matrix metalloproteinase (MMP) inhibition has undergone a significant transformation. The initial era of broad-spectrum MMP inhibitors was marked by disappointing clinical trial outcomes, primarily due to a lack of efficacy and significant side effects, such as musculoskeletal syndrome.[1][2] This has led to a paradigm shift towards the development of highly selective inhibitors that target individual MMPs, offering the potential for improved therapeutic windows and reduced off-target toxicities.[2] This guide provides an objective, data-driven comparison of selective MMP inhibitors, focusing on their in vitro efficacy, and details the experimental methodologies crucial for their evaluation.
Quantitative Comparison of Selective MMP Inhibitors
The in vitro potency and selectivity of MMP inhibitors are critical parameters in their preclinical evaluation. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several selective MMP inhibitors against their target MMP and a panel of other MMPs to illustrate their selectivity profiles.
Table 1: Comparative Inhibitory Activity (IC50) of Selective MMP-2, MMP-9, and MMP-14 Inhibitors
| Inhibitor | Target MMP | IC50 (nM) vs. Target MMP | IC50 (nM) vs. Other MMPs | Reference(s) |
| ARP-100 | MMP-2 | 12 | MMP-1: >50,000MMP-3: 4,500MMP-7: >50,000MMP-9: 200 | [3] |
| Andecaliximab (GS-5745) | MMP-9 | High affinity and selectivity (specific IC50 not provided in sources) | Highly selective against other MMPs | [2][4] |
| DX-2400 | MMP-14 | Kᵢ of IgG1 = 0.9 ± 0.3 | Does not inhibit a panel of other MMPs tested | [5] |
Table 2: Comparative Inhibitory Activity (IC50) of Selective MMP-13 Inhibitors
| Inhibitor | IC50 (nM) vs. MMP-13 | IC50 (nM) vs. Other MMPs | Reference(s) |
| Compound 10d | 3.4 | MMP-1: >10,000MMP-2: 730MMP-8: 600MMP-9: >10,000MMP-14: >10,000 | [6] |
| Compound (S)-17b | Not specified, but potent | At least 500-fold selective vs. other MMPs | [6] |
Key Experimental Methodologies
Accurate and reproducible experimental data are the bedrock of drug development. The following are detailed protocols for key in vitro assays used to characterize the potency and selectivity of MMP inhibitors.
Fluorogenic Substrate Assay for IC50 Determination
This assay is a widely used method for determining the inhibitory potency of compounds against a specific MMP. It relies on the cleavage of a fluorogenic peptide substrate by the MMP, which results in an increase in fluorescence.
Materials:
-
Recombinant active MMP enzyme of interest
-
Selective MMP inhibitor to be tested
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor and substrate
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the stock solution of the active MMP enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: To the wells of a 96-well black microplate, add the assay buffer, the diluted MMP enzyme, and the serially diluted inhibitor. Include control wells containing the enzyme and assay buffer without the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., ~328 nm excitation and ~393 nm emission for the example substrate).
-
Data Analysis: Plot the fluorescence intensity versus time to obtain the reaction rate for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Materials:
-
Polyacrylamide gel containing gelatin (e.g., 10%)
-
Samples containing MMPs (e.g., conditioned cell culture media, tissue extracts)
-
Non-reducing sample buffer
-
Electrophoresis apparatus
-
Washing Buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining Solution (e.g., methanol:acetic acid:water)
Procedure:
-
Sample Preparation: Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this can denature the enzymes.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.
-
Washing: After electrophoresis, wash the gel with the washing buffer (e.g., 2 x 30 minutes) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in the incubation buffer overnight at 37°C. During this time, the active MMPs will digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue solution for 30-60 minutes.
-
Destaining: Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity, and the molecular weight can be used to identify the specific MMPs (pro- and active forms).
In Vivo Tumor Xenograft Model for Efficacy Testing
Animal models are essential for evaluating the in vivo efficacy of MMP inhibitors. The following is a general protocol for a murine tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nu/nu)
-
Human cancer cell line (e.g., pancreatic, breast)
-
Selective MMP inhibitor
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Inject a suspension of the human cancer cell line subcutaneously or orthotopically into the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the selective MMP inhibitor (e.g., via intraperitoneal injection or oral gavage) and the vehicle control to the respective groups at a predetermined dose and schedule.[7]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) to calculate the tumor volume.
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss or changes in behavior.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, zymography).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Understanding the complex signaling pathways regulated by MMPs is crucial for identifying novel therapeutic targets and designing effective treatment strategies. MMPs are involved in multiple stages of cancer progression, including cell proliferation, invasion, angiogenesis, and metastasis.[8][9]
Caption: Simplified signaling pathway of MMP activation and its role in cancer progression.
The diagram above illustrates how extracellular signals, through growth factor receptors and integrins, can activate intracellular signaling cascades like the MAPK and PI3K/Akt pathways.[10] These pathways, in turn, lead to the transcription and secretion of MMPs.[10] Secreted pro-MMPs are then activated, often by membrane-type (MT)-MMPs like MMP-14.[11] The active MMPs degrade components of the extracellular matrix (ECM) and release matrix-bound growth factors, such as TGF-β and VEGF, which further promotes tumor growth, invasion, and angiogenesis in a positive feedback loop.[12][13][14] Selective MMP inhibitors can block the activity of specific MMPs, thereby interrupting this cycle.
Caption: General experimental workflow for the preclinical evaluation of selective MMP inhibitors.
This workflow outlines the key stages in the preclinical assessment of a novel selective MMP inhibitor. It begins with in vitro characterization of potency and selectivity, followed by in vivo evaluation of efficacy and toxicity in an animal model, and concludes with ex vivo analysis of the target tissue.
Conclusion
The development of selective MMP inhibitors represents a more nuanced and promising approach to targeting MMPs in various diseases, including cancer. By focusing on specific MMPs that are key drivers of pathology while sparing those with beneficial roles, these next-generation inhibitors have the potential to overcome the limitations of their broad-spectrum predecessors. The quantitative data and detailed methodologies presented in this guide provide a framework for the objective comparison and evaluation of these promising therapeutic agents. As our understanding of the intricate roles of individual MMPs continues to grow, so too will the opportunities for developing highly effective and well-tolerated selective MMP inhibitors.
References
- 1. Selective function-blocking monoclonal human antibody highlights the important role of membrane type-1 matrix metalloproteinase (MT1-MMP) in metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of matrix metalloproteinase-14 blocks tumor growth, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MT1-MMP Activation of TGF-β Signaling Enables Intercellular Activation of an Epithelial-mesenchymal Transition Program in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinase-9 activates TGF-β and stimulates fibroblast contraction of collagen gels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
BI-4394: A Potent and Selective MMP-13 Inhibitor for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BI-4394 with other matrix metalloproteinase-13 (MMP-13) inhibitors, supported by experimental data and detailed protocols. This compound is a highly potent and selective, non-zinc-chelating inhibitor of MMP-13, a key enzyme implicated in the degradation of cartilage in osteoarthritis.
On-Target Efficacy of this compound
This compound demonstrates exceptional potency against human MMP-13 with a reported IC50 of 1 nM.[1][2][3] Its efficacy extends to cellular and tissue-based assays, where it has been shown to inhibit the degradation of type II collagen, a critical component of articular cartilage. In a bovine nasal cartilage degradation assay, this compound exhibited an IC50 of 31 nM.[2][3] This potent on-target activity makes this compound a valuable tool for investigating the role of MMP-13 in both physiological and pathological processes.
Comparative Performance and Selectivity
A key advantage of this compound lies in its remarkable selectivity for MMP-13 over other MMPs. This is a crucial feature, as broad-spectrum MMP inhibitors have been associated with side effects, such as musculoskeletal syndrome, due to the inhibition of other essential MMPs.[1][2]
| Compound | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (µM) | MMP-8 IC50 (nM) | MMP-9 IC50 (µM) | MMP-14 IC50 (µM) | Selectivity (Fold vs. MMP-13) |
| This compound | 1[1][2][3] | >1000[2] | 18[3] | >1000[2] | 8.9[3] | 8.3[3] | >1000-fold vs MMP-1, -8 |
| CL-82198 | 10,000 | >100,000 | - | - | >100,000 | - | ~10-fold vs MMP-1, -9 |
| Pyrimidine (B1678525) Dicarboxamide 1 | 8 | - | - | - | - | - | Highly Selective |
| AQU-019 | 4.8 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >2000-fold vs other MMPs |
As the table illustrates, this compound exhibits a significantly higher potency and selectivity for MMP-13 compared to the well-known inhibitor CL-82198. While other selective inhibitors like the pyrimidine dicarboxamides exist, this compound stands out for its sub-nanomolar potency.[4][5]
Further selectivity profiling has demonstrated that this compound has minimal activity against a broad panel of other MMPs, including MMP-1, -2, -3, -7, -8, -9, -10, and -12, with over 1000-fold selectivity.[2] Off-target screening against a panel of 315 GPCRs and 56 kinases revealed significant inhibition of only one GPCR at 10 µM and 18 out of 56 kinases at 10 µM, indicating a generally clean off-target profile at concentrations relevant to its MMP-13 activity.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
MMP-13 Enzymatic Activity Assay (Fluorogenic Substrate)
This assay is used to determine the in vitro potency of inhibitors against purified MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Activate the pro-MMP-13 to its active form according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Add 2-5 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 45-48 µL of activated MMP-13 (final concentration ~0.5-1 nM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Monitor the increase in fluorescence (Excitation: 328 nm, Emission: 393 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the progress curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cells expressing MMP-13 (e.g., SW1353 chondrosarcoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot apparatus and reagents (primary antibody against MMP-13, secondary antibody, etc.)
Procedure:
-
Seed cells in a culture plate and grow to 70-80% confluency.
-
Treat the cells with the test compound or DMSO (vehicle control) at the desired concentration and incubate for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble MMP-13 in each sample by Western blotting.
-
Quantify the band intensities and plot the normalized soluble protein fraction against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Mechanism and Workflow
To further clarify the scientific context and experimental procedures, the following diagrams are provided.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the highly selective inhibition of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BI-4394: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds like BI-4394, a potent and selective MMP-13 inhibitor, are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Adherence to good industrial hygiene practices is essential.[1] This includes wearing personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat to prevent skin and eye contact.[1] Ensure adequate ventilation in the work area and have easy access to an eye wash station and a water supply.[1] In case of accidental contact, wash skin with soap and water, and for eye contact, rinse immediately with plenty of water.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the storage of this compound solutions.
| Parameter | Value |
| Stock Solution Storage Temperature | -80°C (for up to 6 months) or -20°C (for up to 1 month)[2] |
This compound Disposal Workflow
The proper disposal of this compound waste should follow a structured workflow to ensure safety and compliance. The following diagram illustrates the key steps in this process.
Step-by-Step Disposal Procedures
The following procedures provide detailed guidance for the disposal of different forms of this compound waste.
Disposal of Solid this compound Waste
Solid waste includes unused or expired this compound powder, as well as contaminated items such as weighing boats, spatulas, and empty vials.
-
Step 1: Carefully collect all solid waste, minimizing the generation of dust.
-
Step 2: Place the solid waste into a clearly labeled, non-reactive chemical waste container with a secure lid. The label should include "this compound," the approximate quantity, and the date.
-
Step 3: Store the container in a designated, secure waste accumulation area, away from incompatible materials.
-
Step 4: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor, ensuring compliance with all local, state, and federal regulations.
Disposal of Liquid this compound Waste
Liquid waste includes unused this compound solutions and contaminated solvents.
-
Step 1: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled chemical waste container. The container should be compatible with the solvent used (e.g., DMSO).
-
Step 2: The label on the container should clearly state "this compound Waste in [Solvent Name]," the estimated concentration, and the date.
-
Step 3: Do not mix with other types of chemical waste unless specifically permitted by your institution's EHS guidelines.
-
Step 4: Store the liquid waste container in a secondary containment tray in a designated waste storage area.
-
Step 5: Follow your institution's procedures for the pickup and disposal of chemical waste.
Disposal of Contaminated Labware
Disposable labware such as pipette tips, centrifuge tubes, and culture plates that have come into contact with this compound should be treated as chemical waste.
-
Step 1: Collect all contaminated disposable items in a designated, puncture-resistant waste container or a durable, labeled bag.
-
Step 2: Once the container is full, securely seal it.
-
Step 3: Dispose of the container as solid chemical waste through your institution's EHS-approved waste stream.
Accidental Spills
In the event of a spill, the following steps should be taken:
-
Step 1: Alert others in the immediate area.
-
Step 2: Wearing appropriate PPE, absorb the spill with an inert, absorbent material.
-
Step 3: Collect the absorbent material and any contaminated debris into a sealed container.
-
Step 4: Decontaminate the spill area with an appropriate cleaning agent, and then flush thoroughly with water.[1]
-
Step 5: Dispose of the sealed container with the collected waste as chemical waste, following the procedures outlined above.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling BI-4394
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of BI-4394, a potent and selective MMP-13 inhibitor.
This document provides critical safety and logistical information for the handling of this compound (also known as MMP13-IN-3). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is a potent inhibitor of matrix metalloproteinase-13 (MMP-13) and is intended for research use only.[1] It is not for human or veterinary use.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from accidental splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if engineering controls are insufficient or if handling bulk quantities. | Minimizes the risk of inhaling airborne particles, especially when handling the solid form of the compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow outlines the key procedural steps for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
